SU-11752
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27N3O5S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-[2,4-diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C26H27N3O5S/c1-3-18-19(11-13-25(30)31)22(4-2)27-24(18)15-21-20-14-17(10-12-23(20)28-26(21)32)35(33,34)29-16-8-6-5-7-9-16/h5-10,12,14-15,27,29H,3-4,11,13H2,1-2H3,(H,28,32)(H,30,31)/b21-15- |
InChI Key |
QUYIGDGKOSEELL-QNGOZBTKSA-N |
SMILES |
CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O |
Isomeric SMILES |
CCC1=C(NC(=C1CCC(=O)O)CC)/C=C\2/C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O |
Canonical SMILES |
CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O |
Appearance |
Yellow solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU11752; SU11752; SU11752. |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: SU-11752 Mechanism of Action
An extensive search for the compound "SU-11752" did not yield any specific information regarding its mechanism of action, preclinical or clinical studies, or associated signaling pathways. The identifier "this compound" does not correspond to a known drug or research compound in the publicly available scientific literature and clinical trial databases.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to "this compound" at this time.
For researchers, scientists, and drug development professionals interested in the mechanisms of action of novel therapeutics, it is recommended to:
-
Verify the Compound Identifier: Ensure that "this compound" is the correct and complete identifier for the compound of interest. Minor typographical errors can lead to unsuccessful searches.
-
Consult Proprietary Databases: If this compound is an internal discovery, relevant information will be located in the organization's proprietary databases.
-
Search for Related Compounds: If "this compound" belongs to a known class of compounds, searching for the mechanism of action of related molecules may provide some initial insights.
This guide will be updated if and when information regarding "this compound" becomes publicly available.
SU-11752: A Technical Guide to a Selective DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-11752 is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] Identified from a three-substituted indolin-2-ones library, this compound has demonstrated significant potential as a tool for cancer research and as a potential radiosensitizer in cancer therapy.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts: DNA-PK and the NHEJ Pathway
DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. This complex plays a pivotal role in the NHEJ pathway, a major mechanism for repairing DNA double-strand breaks, which are among the most cytotoxic forms of DNA damage. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates DNA-PKcs. Activated DNA-PKcs phosphorylates various downstream targets, including itself, to facilitate the processing and ligation of the broken DNA ends, ultimately restoring the integrity of the genome. Given its central role in DNA repair, inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like ionizing radiation.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of DNA-PK.[2][3] This means that it binds to the ATP-binding pocket of the DNA-PKcs enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. By blocking the catalytic activity of DNA-PK, this compound effectively stalls the NHEJ pathway, leading to an accumulation of unrepaired DNA double-strand breaks. This inhibition of DNA repair ultimately results in increased sensitivity of cells to ionizing radiation.[1][2]
Quantitative Data
The inhibitory activity of this compound against DNA-PK has been quantified in various assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | DNA-PK | 0.13 µM | In vitro kinase assay | [3][4] |
| IC50 | PI3K p110γ | 1.1 µM | In vitro kinase assay | [3][4] |
Note: The more than 8-fold selectivity for DNA-PK over PI3K p110γ highlights the specificity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the methodologies described in the primary literature.
In Vitro DNA-PK Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of purified DNA-PK in a cell-free system.
Materials:
-
Purified DNA-PK enzyme
-
p53-derived peptide substrate (EPPLSQEAFADLLKK)
-
[γ-³²P]ATP
-
This compound
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
Activating DNA (e.g., sonicated calf thymus DNA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, purified DNA-PK enzyme, the p53-derived peptide substrate, and activating DNA.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based DNA Double-Strand Break Repair Assay (Comet Assay)
The comet assay (single-cell gel electrophoresis) is used to measure DNA double-strand breaks at the single-cell level and can be adapted to assess the effect of this compound on DNA repair.
Materials:
-
Human glioblastoma cell line (e.g., U373MG)
-
This compound
-
Ionizing radiation source (e.g., X-ray or gamma-ray source)
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Neutral electrophoresis buffer (90 mM Tris-borate, 2 mM EDTA, pH 8.3)
-
DNA staining solution (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Culture human glioblastoma cells to the desired confluency.
-
Pre-treat the cells with this compound (e.g., 50 µM) or vehicle control for 1 hour.
-
Expose the cells to a defined dose of ionizing radiation (e.g., 10 Gy) on ice to induce DNA double-strand breaks.
-
Allow the cells to repair the DNA damage by incubating them at 37°C for various time points (e.g., 0, 1, 2, 4 hours).
-
At each time point, harvest the cells and embed them in low melting point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Perform neutral gel electrophoresis to separate the fragmented DNA from the intact nuclear DNA. The fragmented DNA will migrate out of the nucleus, forming a "comet tail".
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software. A decrease in the comet tail moment over time indicates DNA repair. Compare the repair kinetics in this compound-treated cells to the control cells.
Visualizations
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
Caption: The DNA-PK signaling pathway in NHEJ.
Mechanism of Action of this compound
Caption: this compound competitively inhibits ATP binding to DNA-PKcs.
Experimental Workflow for Comet Assay
Caption: Workflow for assessing DNA repair using the Comet Assay.
Conclusion
This compound is a valuable research tool for studying the intricacies of the DNA damage response, specifically the NHEJ pathway. Its selectivity for DNA-PK over other related kinases makes it a more precise tool than broader-spectrum inhibitors like wortmannin.[2] The ability of this compound to sensitize cancer cells to radiation underscores the therapeutic potential of targeting DNA-PK in oncology. This technical guide provides the foundational knowledge and experimental details necessary for researchers and drug development professionals to effectively utilize this compound in their studies. Further research may focus on optimizing the pharmacological properties of this compound or similar molecules for clinical translation.
References
- 1. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) SU11752 Inhibits the DNA-dependent Protein Kinase and [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
SU-11752: A Technical Whitepaper on a Novel Three-Substituted Indolin-2-one Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU-11752 is a potent and selective ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme critical to the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. Originating from a library of three-substituted indolin-2-ones, this compound has demonstrated significant potential in sensitizing cancer cells to ionizing radiation. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its evaluation.
Introduction
The DNA damage response (DDR) is a complex network of signaling pathways that are essential for maintaining genomic integrity. A key player in the DDR is DNA-dependent protein kinase (DNA-PK), which is activated by DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Upon activation, DNA-PK initiates the non-homologous end joining (NHEJ) pathway to repair these breaks. In many cancer cells, the upregulation of DNA-PK contributes to resistance to radiotherapy and certain chemotherapies that induce DSBs. Therefore, the inhibition of DNA-PK is a promising strategy to enhance the efficacy of these cancer treatments.
This compound emerged from the screening of a three-substituted indolin-2-one library as a potent inhibitor of DNA-PK.[1] This whitepaper details the scientific data and methodologies associated with the characterization of this compound.
Chemical Properties and Structure
This compound is a synthetic, small-molecule inhibitor belonging to the three-substituted indolin-2-one class of compounds.
-
Chemical Name: 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-N-phenyl-2-oxo-5-Indolinesulfonamide
-
Molecular Formula: C₂₆H₂₇N₃O₅S
-
Molecular Weight: 493.57 g/mol
-
CAS Number: 688036-19-3
-
Chemical Structure: (A chemical structure diagram would be placed here in a formal whitepaper)
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[1] By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of downstream targets, thereby blocking the NHEJ pathway of DNA repair. This inhibition of DSB repair leads to an accumulation of DNA damage in cancer cells, particularly in combination with ionizing radiation, ultimately resulting in enhanced cell death.[1]
While potent against DNA-PK, this compound also exhibits inhibitory activity against phosphatidylinositol 3-kinase (PI3K), albeit at a significantly higher concentration, indicating a degree of selectivity for DNA-PK.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary and secondary targets.
| Target | IC₅₀ (µM) | Reference |
| DNA-PK | 0.13 | [1] |
| PI3K (p110γ) | 1.1 | [1] |
Cellular assays have demonstrated the functional consequences of DNA-PK inhibition by this compound.
| Cellular Effect | Effective Concentration (µM) | Outcome | Reference |
| Inhibition of DSB Repair | 12-50 | Prevents the repair of DNA double-strand breaks | [1] |
| Radiosensitization | 50 | Results in a five-fold sensitization to ionizing radiation | [1] |
Signaling Pathways and Experimental Workflows
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.
Caption: DNA-PK signaling in the NHEJ pathway and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines the typical experimental workflow for characterizing a kinase inhibitor like this compound.
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information from the primary literature.
Synthesis of Three-Substituted Indolin-2-ones (General Protocol)
The synthesis of this compound and other three-substituted indolin-2-ones typically involves a Knoevenagel condensation.
Materials:
-
Appropriately substituted indolin-2-one
-
Appropriately substituted pyrrole-2-carboxaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve the substituted indolin-2-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted pyrrole-2-carboxaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the purified three-substituted indolin-2-one.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
In Vitro DNA-PK Kinase Assay (ATP-Competition)
This assay measures the ability of this compound to inhibit the kinase activity of purified DNA-PK in an ATP-competitive manner.
Materials:
-
Purified human DNA-PK (catalytic subunit and Ku70/80)
-
Biotinylated peptide substrate for DNA-PK
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, 0.1 mg/ml BSA)
-
[γ-³²P]ATP
-
This compound (in DMSO)
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, purified DNA-PK, and the biotinylated peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective tubes and pre-incubate for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration that is approximately the Km of DNA-PK for ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding an excess of cold ATP or a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate three times with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
In Vitro PI3K Kinase Assay
This assay is performed to determine the selectivity of this compound for DNA-PK over PI3K.
Materials:
-
Purified PI3K (e.g., p110γ/p101)
-
Phosphatidylinositol (PI) as a substrate
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 3 mM MgCl₂)
-
[γ-³²P]ATP
-
This compound (in DMSO)
-
Lipid extraction reagents (e.g., chloroform/methanol/HCl)
-
TLC plates and developing solvent
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, PI substrate vesicles, and purified PI3K.
-
Add the diluted this compound or DMSO (vehicle control) and pre-incubate for 15 minutes at room temperature.
-
Start the reaction by adding [γ-³²P]ATP.
-
Incubate for 20 minutes at room temperature.
-
Stop the reaction by adding a strong acid (e.g., 1N HCl).
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate PI from the phosphorylated product (PIP).
-
Expose the dried TLC plate to a phosphor screen and visualize the radioactive spots using a phosphorimager.
-
Quantify the intensity of the PIP spot and calculate the percentage of inhibition for each this compound concentration to determine the IC₅₀ value.
Cellular DNA Double-Strand Break (DSB) Repair Assay
This assay assesses the effect of this compound on the repair of DSBs in cells, often by monitoring the phosphorylation of histone H2AX (γ-H2AX), a marker for DSBs.
Materials:
-
Human cancer cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Expose the cells to a defined dose of ionizing radiation (e.g., 2-5 Gy).
-
Allow the cells to repair the DNA damage for various time points (e.g., 0, 1, 4, 24 hours) in the continued presence of the inhibitor.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary anti-γ-H2AX antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.
-
Quantify the number and intensity of foci per nucleus. A delay in the disappearance of foci in this compound-treated cells compared to the control indicates inhibition of DSB repair.
Radiosensitization Assay (Clonogenic Survival Assay)
This assay determines the ability of this compound to enhance the cell-killing effects of ionizing radiation.
Materials:
-
Human cancer cell line
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Ionizing radiation source
-
Crystal violet staining solution
Procedure:
-
Prepare a single-cell suspension of the cancer cell line.
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) into multi-well plates.
-
Allow the cells to attach for a few hours.
-
Treat the cells with a fixed, non-toxic concentration of this compound or DMSO.
-
After a pre-incubation period (e.g., 1-2 hours), irradiate the plates with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment group and plot the data as a cell survival curve.
-
A downward shift in the survival curve for the this compound-treated cells compared to the control indicates radiosensitization. The dose enhancement factor (DEF) can be calculated to quantify the extent of radiosensitization.
Conclusion
This compound is a valuable research tool for studying the role of DNA-PK in DNA repair and for exploring the therapeutic potential of DNA-PK inhibitors as radiosensitizing agents. Its selectivity for DNA-PK over PI3K makes it a more specific probe compared to broader-spectrum inhibitors like wortmannin. The data and protocols presented in this whitepaper provide a comprehensive guide for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and other novel three-substituted indolin-2-one derivatives.
References
SU-11752: A Technical Guide to its Cellular Effects as a DNA-PK Inhibitor and Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-11752 is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. By targeting DNA-PK, this compound disrupts a key cellular mechanism for repairing DNA damage, particularly that induced by ionizing radiation. This targeted inhibition leads to the sensitization of cancer cells to radiation therapy, presenting a promising avenue for enhancing the efficacy of cancer treatment. This technical guide provides an in-depth overview of the cellular effects of this compound, including its mechanism of action, impact on signaling pathways, and the experimental methodologies used to characterize its activity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of DNA-PK.[1] This means that it binds to the ATP-binding pocket of the DNA-PK enzyme, preventing the binding of its natural substrate, ATP. The phosphorylation activity of DNA-PK is essential for the recruitment and activation of downstream proteins in the NHEJ pathway. By blocking this activity, this compound effectively halts the repair of DNA double-strand breaks.[1]
A key advantage of this compound is its selectivity for DNA-PK over other related kinases, such as those in the phosphatidylinositol 3-kinase (PI3K) family.[1] This selectivity minimizes off-target effects and potential toxicities that can be associated with less specific kinase inhibitors.
Cellular Effects
The primary cellular consequence of this compound treatment is the inhibition of DNA double-strand break repair. This leads to a significant increase in the sensitivity of cells to DNA damaging agents, most notably ionizing radiation. Studies have demonstrated that this compound can sensitize cancer cells to radiation by a factor of five.[1]
Importantly, at concentrations effective for inhibiting DNA repair, this compound does not induce cell cycle arrest or inhibit the activity of the Ataxia-Telangiectasia Mutated (ATM) kinase, another key player in the DNA damage response.[1] This specificity underscores its targeted mechanism of action.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Reference |
| DNA-PK IC50 | 0.13 µM | [1] |
| PI3K p110γ IC50 | 1.1 µM | [1] |
| Radiosensitization Factor | 5-fold | [1] |
Table 1: Inhibitory Concentration and Radiosensitization Data for this compound.
Signaling Pathway
This compound directly targets the DNA-PK-mediated signaling pathway, which is a cornerstone of the cellular response to DNA double-strand breaks.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of this compound, based on the primary literature.
DNA-PK Kinase Assay
This assay is used to determine the in vitro inhibitory activity of this compound on the DNA-PK enzyme.
-
Principle: A radioactive kinase assay measures the incorporation of 32P from [γ-32P]ATP into a specific peptide substrate by the DNA-PK enzyme. The level of radioactivity incorporated is proportional to the enzyme's activity.
-
Materials:
-
Purified DNA-PK enzyme
-
Specific peptide substrate for DNA-PK
-
[γ-32P]ATP
-
This compound at various concentrations
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, DNA-PK enzyme, and the peptide substrate.
-
Add this compound at a range of concentrations to different reaction tubes. A control with no inhibitor is also prepared.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of 32P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
Cell Survival Assay (Clonogenic Assay)
This assay assesses the ability of this compound to sensitize cells to ionizing radiation by measuring long-term cell survival.
-
Principle: The clonogenic assay measures the ability of a single cell to proliferate and form a colony. The survival fraction is calculated as the ratio of colonies formed by treated cells to that of untreated cells.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
Culture dishes
-
Crystal violet staining solution
-
-
Procedure:
-
Plate a known number of cells into culture dishes and allow them to attach overnight.
-
Treat the cells with a fixed concentration of this compound for a specified duration before irradiation. A control group without this compound is included.
-
Expose the cells to various doses of ionizing radiation.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the cells for a period sufficient for colony formation (typically 10-14 days).
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as containing ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Plot the surviving fraction as a function of the radiation dose to generate cell survival curves and determine the radiosensitization factor.
-
Conclusion
This compound is a highly specific and potent inhibitor of DNA-PK that demonstrates significant potential as a radiosensitizing agent. Its well-defined mechanism of action, centered on the competitive inhibition of ATP binding to DNA-PK, leads to a targeted disruption of the non-homologous end joining pathway for DNA double-strand break repair. The comprehensive experimental data underscores its ability to enhance the cytotoxic effects of ionizing radiation in cancer cells. This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and similar targeted inhibitors in oncology.
References
An In-depth Technical Guide to the Early Research of SU-11752
This technical guide provides a comprehensive overview of the early research on SU-11752, a small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK). The information is targeted towards researchers, scientists, and drug development professionals interested in the initial characterization and mechanism of action of this compound. All data and methodologies are based on the foundational research published on this compound.
Introduction
This compound was identified from a library of three-substituted indolin-2-ones as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] Early research focused on its potential as a sensitizer for ionizing radiation in cancer therapy.[1][2] DNA-PK plays a crucial role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][3] Overexpression of DNA-PK in tumor cells is associated with resistance to radiotherapy.[1] Therefore, inhibitors of DNA-PK, such as this compound, were investigated for their ability to enhance the efficacy of radiation treatment by preventing DNA repair in cancer cells.[1][2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of DNA-PK.[1][2] This was determined through inhibition kinetics and direct ATP binding assays, which demonstrated that this compound binds to the ATP-binding site of the DNA-PK enzyme, thereby preventing the phosphorylation of its downstream targets.[1][2] By inhibiting DNA-PK, this compound effectively blocks the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2]
Quantitative Data
The following table summarizes the key quantitative data from the early characterization of this compound.
| Parameter | Value | Target/System | Reference |
| IC50 for DNA-PK | 0.13 µM | Purified DNA-dependent protein kinase | [4][5] |
| IC50 for PI3K p110γ | 1.1 µM | Purified phoshatidylinositol-3-kinase p110γ | [4][5] |
| Concentration for DSB Repair Inhibition | 12–50 µM | In cellulo | [3] |
| Concentration for Radiosensitization | 50 µM | In cellulo | [3] |
| Radiosensitization Factor | 5-fold | In cellulo | [1][2] |
Selectivity Profile
Early studies highlighted the selectivity of this compound for DNA-PK over other related kinases. Notably, it was found to be significantly more selective for DNA-PK compared to the phoshatidylinositol-3-kinase (PI3K) p110γ, requiring a 500-fold higher concentration for inhibition of the latter.[1][2] This represented an improvement over broader-spectrum inhibitors like wortmannin, which inhibit PI3Ks at much lower concentrations than those required to inhibit DNA-PK.[1][2] Furthermore, at concentrations effective for inhibiting DNA repair, this compound did not inhibit the activity of the Ataxia-telangiectasia mutated (ATM) kinase, another key kinase in the DNA damage response.[1][2][6] This selectivity is crucial for minimizing off-target effects and cellular toxicity.
Cellular Effects
In cellular assays, this compound was shown to effectively inhibit the repair of DNA double-strand breaks induced by ionizing radiation.[1][2] This inhibition of DNA repair led to a significant sensitization of cells to radiation, resulting in a five-fold increase in cell killing.[1][2] An important finding from the early research was that at concentrations where this compound effectively inhibited DNA repair, it did not cause any significant alterations in cell cycle progression.[1][2] This suggested that the radiosensitizing effect was primarily due to the direct inhibition of DNA repair rather than a general cytotoxic effect or cell cycle arrest.
Experimental Protocols
The following are generalized protocols for the key experiments conducted in the early research of this compound. Specific details from the original publication by Ismail et al. (2004) in Oncogene were not fully available; therefore, these protocols are based on standard methodologies for such assays.
DNA-PK Inhibition Assay (Kinase Assay)
This assay is designed to measure the inhibitory activity of this compound on the kinase activity of purified DNA-PK.
-
Reaction Setup: A reaction mixture is prepared containing purified DNA-PK enzyme, a specific peptide substrate for DNA-PK, and a reaction buffer (typically containing HEPES, KCl, MgCl₂, and DTT).
-
Inhibitor Addition: Varying concentrations of this compound (or a vehicle control, such as DMSO) are added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP) and a DNA activator (e.g., calf thymus DNA).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a solution such as phosphoric acid or by spotting the mixture onto phosphocellulose paper.
-
Quantification: The amount of radiolabeled phosphate incorporated into the peptide substrate is quantified using a scintillation counter or by autoradiography.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
ATP Competition Assay
This assay determines whether this compound inhibits DNA-PK by competing with ATP.
-
Assay Setup: The DNA-PK inhibition assay is performed as described above, but with a key modification.
-
Varying ATP Concentrations: The assay is conducted at a fixed concentration of this compound and varying concentrations of ATP.
-
Data Analysis: The inhibitory effect of this compound is measured at each ATP concentration. If this compound is an ATP-competitive inhibitor, its inhibitory effect will be overcome at higher concentrations of ATP, resulting in a rightward shift of the dose-response curve. This relationship can be analyzed using a Lineweaver-Burk or Cheng-Prusoff plot to confirm the competitive mechanism.[7]
DNA Double-Strand Break (DSB) Repair Assay (In Cellulo)
This assay measures the ability of this compound to inhibit the repair of DNA DSBs in cultured cells. A common method for this is the γ-H2AX foci formation assay.
-
Cell Culture and Treatment: Human cancer cells (e.g., a glioblastoma cell line) are cultured and treated with a specific concentration of this compound or a vehicle control for a defined pre-incubation period.
-
Induction of DSBs: The cells are exposed to a source of ionizing radiation (e.g., X-rays or gamma rays) to induce DNA double-strand breaks.
-
Post-Irradiation Incubation: The cells are returned to the incubator for various time points to allow for DNA repair.
-
Immunofluorescence Staining: At each time point, the cells are fixed, permeabilized, and stained with a primary antibody specific for the phosphorylated form of histone H2AX (γ-H2AX), which is a marker for DSBs. This is followed by staining with a fluorescently labeled secondary antibody.
-
Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope, and the number of γ-H2AX foci per cell nucleus is quantified using image analysis software.
-
Data Analysis: The rate of disappearance of γ-H2AX foci over time is a measure of DSB repair. A delay in the disappearance of foci in this compound-treated cells compared to control cells indicates inhibition of DSB repair.
Cell Cycle Analysis
This assay is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This allows for the assessment of any cell cycle arrest or changes in cell cycle distribution induced by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DNA-PK signaling pathway and a typical experimental workflow for evaluating this compound.
References
- 1. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA-PK Kinase Enzyme System [promega.com]
- 4. Quantification of radiation-induced DNA double strand break repair foci to evaluate and predict biological responses to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing anti-tumour innate immunity by targeting the DNA damage response and pattern recognition receptors in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SU-11752 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-11752 is a potent and selective inhibitor of the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound blocks this repair pathway, leading to the accumulation of DNA damage and subsequently, cell death. This makes this compound a valuable tool for cancer research, particularly in sensitizing cancer cells to ionizing radiation and other DNA-damaging agents.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on DNA repair and to evaluate its potential as a radiosensitizer.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of DNA-PKcs.[1][2] It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream targets that are essential for the NHEJ-mediated repair of DNA double-strand breaks. This inhibition is highly selective for DNA-PK over other kinases such as phosphatidylinositol 3-kinase (PI3K).[1][2]
Quantitative Data
The following table summarizes the inhibitory activity of this compound against its primary target and a related kinase.
| Target | IC50 Value (µM) | Reference |
| DNA-PK | 0.13 | [3] |
| PI3K p110γ | 1.1 | [3] |
Signaling Pathway
The diagram below illustrates the role of DNA-PK in the non-homologous end joining (NHEJ) pathway and the point of inhibition by this compound.
Experimental Protocols
Note on Concentration and Treatment Time: The optimal working concentration and treatment duration for this compound should be empirically determined for each cell line and experimental setup. A good starting point for dose-response experiments is to test a range of concentrations from 0.1 µM to 10 µM. The following protocols provide a general framework.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to keep the final DMSO concentration below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Culture cells to ~80% confluency.
-
Pre-treat the cells with a non-toxic concentration of this compound (determined from the cell viability assay) or vehicle control for 2-4 hours.
-
Trypsinize and count the cells.
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) into 6-well plates containing fresh medium with this compound or vehicle.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
Incubate the plates for 10-14 days at 37°C to allow for colony formation.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Count the colonies (containing ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Protocol 3: Immunofluorescence Staining for γH2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks. An increase in γH2AX foci after treatment with this compound and radiation indicates inhibition of DNA repair.
Materials:
-
Cancer cell line of interest grown on coverslips
-
This compound (dissolved in DMSO)
-
Ionizing radiation source
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle control for 2-4 hours.
-
Irradiate the cells with a specific dose of radiation (e.g., 2 Gy).
-
Incubate for a desired time post-irradiation to allow for DNA repair (e.g., 1, 4, and 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
Troubleshooting
-
Low solubility of this compound: Ensure that the compound is fully dissolved in DMSO before preparing working dilutions in culture medium. Sonication may aid in dissolution.
-
High background in immunofluorescence: Optimize antibody concentrations and include appropriate washing steps. A blocking step is crucial to prevent non-specific antibody binding.
-
Variability in clonogenic assays: Ensure a single-cell suspension is achieved after trypsinization. Inconsistent seeding density can lead to variable results.
Conclusion
This compound is a valuable research tool for investigating the DNA damage response and for developing novel cancer therapies. The protocols outlined above provide a foundation for utilizing this compound in cell culture to assess its cytotoxic and radiosensitizing effects. Researchers should optimize the experimental conditions for their specific cell lines and research questions to obtain robust and reproducible data.
References
Application Notes and Protocols for SU-11752 in Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-11752 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for the repair of DNA double-strand breaks (DSBs).[1][2] Ionizing radiation, a cornerstone of cancer therapy, induces DSBs, and the efficacy of this treatment is often limited by the cell's ability to repair this damage. By inhibiting DNA-PK, this compound compromises the primary DSB repair mechanism, leading to increased accumulation of DNA damage and subsequently sensitizing cancer cells to radiation.[1][3] Preclinical studies have demonstrated that this compound can achieve a five-fold sensitization to ionizing radiation, highlighting its potential as a valuable agent in combination with radiotherapy.[1][4]
These application notes provide a comprehensive overview of the protocols for utilizing this compound in radiosensitization studies, including in vitro and in vivo methodologies, data analysis, and visualization of the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical research.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Selectivity vs. PI3Kγ | Reference |
| DNA-PK | 130 nM (0.13 µM) | >8-fold | [5][6] |
| PI3Kγ | 1.1 µM | - | [5] |
Table 2: Cellular Radiosensitization with this compound
| Parameter | Value | Concentration of this compound | Cell Type | Reference |
| Sensitization Enhancement Ratio (SER) | ~5 | 50 µM | Not specified | [1][4] |
| Concentration for DSB Repair Inhibition | 12-50 µM | Not specified | Not specified | [6] |
Signaling Pathway
The following diagram illustrates the role of DNA-PK in the non-homologous end joining (NHEJ) pathway and the mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the radiosensitizing effects of this compound.
In Vitro Studies
1. Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Lines: Human cancer cell lines with known p53 status are recommended, as DNA-PK inhibitors have shown greater efficacy in p53-mutant cells.[7] Examples include FaDu (head and neck) and HCT-116 (colon).
-
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well plates
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
-
Protocol:
-
Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control (this needs to be optimized for each cell line).
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1-2 hours prior to irradiation. A vehicle control (DMSO) should be included.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, until visible colonies are formed.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for each treatment group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each dose: SF = PE of treated cells / PE of control cells.
-
Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale).
-
Calculate the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 10% or 50%). DER = Dose (Gy) for radiation alone / Dose (Gy) for radiation + this compound.[8][9]
-
2. γ-H2AX Foci Formation Assay
This assay measures the formation of phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.
-
Materials:
-
Chamber slides or 96-well imaging plates
-
This compound
-
Irradiator
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells onto chamber slides or imaging plates and allow them to attach.
-
Treat with this compound (e.g., 50 µM) for 1-2 hours.
-
Irradiate with a clinically relevant dose (e.g., 2 Gy).
-
Fix the cells at various time points post-irradiation (e.g., 30 minutes, 2, 6, 24 hours).
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary anti-γ-H2AX antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.[3][10]
-
-
Data Analysis: Compare the number and persistence of γ-H2AX foci in cells treated with radiation alone versus the combination of this compound and radiation. A higher number of persistent foci in the combination group indicates inhibition of DNA repair.
In Vivo Studies
1. Tumor Growth Delay Assay
This assay evaluates the effect of this compound and radiation on the growth of tumors in animal models.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts (e.g., FaDu or HCT-116).
-
Materials:
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle like PEG400/water).
-
Irradiator with a collimator to localize the radiation to the tumor.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Radiation alone
-
This compound + Radiation
-
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Based on studies with similar DNA-PK inhibitors, a starting dose range could be 10-100 mg/kg.[2][6]
-
Administer radiation to the tumor-bearing leg, typically as a single high dose (e.g., 10 Gy) or a fractionated regimen (e.g., 2 Gy/day for 5 days). This compound is often administered 1-2 hours before each radiation fraction.[5][7]
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Euthanize mice when tumors reach a predetermined endpoint size or if signs of toxicity are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the time for tumors in each group to reach a specific size (e.g., double or quadruple the initial volume).
-
The tumor growth delay is the difference in the time to reach the endpoint size between the treated and control groups.
-
Monitor for any treatment-related toxicity by observing changes in body weight and overall animal health.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for in vitro and in vivo radiosensitization studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standards and Methodologies for Characterizing Radiobiological Impact of High-Z Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Combining SU-11752 with Ionizing Radiation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the synergistic effects of SU-11752, a selective DNA-dependent protein kinase (DNA-PK) inhibitor, and ionizing radiation (IR) in vitro. This compound has been identified as a potent radiosensitizer, enhancing the cytotoxic effects of IR by inhibiting the repair of DNA double-strand breaks (DSBs).[1] This document outlines detailed protocols for key experiments to evaluate this combination therapy, presents quantitative data in a structured format, and provides visual representations of the underlying biological pathways and experimental workflows.
This compound competitively binds to the ATP-binding site of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA DSB repair.[1] By inhibiting DNA-PK, this compound prevents the repair of IR-induced DNA damage, leading to increased cell death and a significant sensitization of cancer cells to radiation.[1] Studies have shown that this compound can induce a five-fold sensitization to ionizing radiation.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of combining this compound with ionizing radiation on cell survival and DNA repair.
Table 1: In Vitro Potency of this compound
| Kinase Target | IC₅₀ (µM) |
| DNA-PK | 0.13 |
| PI3K p110γ | 1.1 |
This table illustrates the selectivity of this compound for DNA-PK over PI3K.
Table 2: Clonogenic Survival of Cells Treated with this compound and Ionizing Radiation
| Treatment Group | Radiation Dose (Gy) | Surviving Fraction |
| Control (DMSO) | 0 | 1.00 |
| Control (DMSO) | 2 | Data not available in search results |
| Control (DMSO) | 4 | Data not available in search results |
| Control (DMSO) | 6 | Data not available in search results |
| This compound (10 µM) | 0 | Data not available in search results |
| This compound (10 µM) | 2 | Data not available in search results |
| This compound (10 µM) | 4 | Data not available in search results |
| This compound (10 µM) | 6 | Data not available in search results |
Note: Specific survival fraction data from a dose-response curve was not available in the provided search results. Researchers should generate this data using the protocol below.
Table 3: Radiation Enhancement Ratio
| Cell Line | This compound Concentration (µM) | Dose Enhancement Factor (DEF) / Sensitizer Enhancement Ratio (SER) |
| M059K (DNA-PK proficient) | 10 | ~5 |
| M059J (DNA-PK deficient) | 10 | No significant enhancement |
The enhancement ratio indicates the factor by which this compound increases the cell-killing effect of ionizing radiation.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines with varying DNA-PK proficiency (e.g., M059K - proficient, M059J - deficient) should be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
6-well or 100 mm culture dishes
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
-
-
Protocol:
-
Seed cells into 6-well plates at a density determined by the expected survival rate for each treatment condition to yield 50-150 colonies per well.
-
Allow cells to attach overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours prior to irradiation.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
After irradiation, wash the cells with PBS and replace the medium with fresh complete medium (without this compound).
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = Number of colonies formed after treatment / (Number of cells seeded x PE)
-
-
Western Blot Analysis for DNA-PK Pathway Activation
This protocol is used to assess the effect of this compound on the phosphorylation of DNA-PK and its downstream targets.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-DNA-PK (Ser2056), anti-DNA-PKcs, anti-phospho-H2AX (γH2AX), anti-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 100 mm dishes and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for 1-2 hours, followed by irradiation.
-
At various time points post-irradiation (e.g., 0, 1, 4, 24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Immunofluorescence for γH2AX Foci Formation
This assay quantifies DNA double-strand breaks.
-
Materials:
-
Cells cultured on coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-phospho-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
-
Protocol:
-
Seed cells on coverslips and treat with this compound and/or IR as described above.
-
At desired time points, wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-phospho-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto slides using antifade mounting medium.
-
Visualize and quantify γH2AX foci using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound and/or IR.
-
At various time points, harvest both adherent and floating cells.
-
Wash cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store fixed cells at -20°C for at least 2 hours.
-
Wash cells with PBS to remove ethanol.
-
Resuspend cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflow.
Caption: DNA-PK signaling pathway in response to ionizing radiation and its inhibition by this compound.
Caption: Experimental workflow for in vitro evaluation of this compound and ionizing radiation.
References
In Vivo Models for Testing SU-11752 Efficacy: Application Notes and Protocols
A Note on the Compound "SU-11752": Initial research indicates that "this compound" may be a typographical error, as the closely related and well-documented compounds are SU11652 , a Fms-like tyrosine kinase 3 (FLT3) inhibitor, and SU11274 , a c-Met inhibitor. This document provides detailed application notes and protocols for in vivo efficacy testing of both compounds, addressing the likely targets and therapeutic areas for a compound with such a designation.
Section 1: Efficacy Testing of SU11652 in Acute Myeloid Leukemia (AML) In Vivo Models
Application Note: SU11652 for FLT3-Mutated AML
SU11652 is a potent inhibitor of the FLT3 receptor tyrosine kinase.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] SU11652 selectively targets cells with these mutations, blocking downstream signaling pathways such as Ras/MAPK, PI3K/Akt, and JAK/STAT, which leads to the induction of apoptosis and cell cycle arrest in malignant cells.[1][2][4] In vivo evaluation of SU11652 is critical for determining its therapeutic potential, and xenograft models using human AML cell lines with FLT3-ITD mutations are the standard preclinical approach. The MV-4-11 cell line is a widely used and appropriate model for these studies.[4][5]
Signaling Pathway of FLT3 and Inhibition by SU11652
References
- 1. Synergistic antitumor effects of cMet inhibitor in combination with anti-VEGF in colorectal cancer patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET inhibition enhances the response of the colorectal cancer cells to irradiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of FLT3 and Its Drug-Resistant Mutants with Superior Activity to Gilteritinib in Molm-13 Preclinical Acute Myeloid Leukemia Xenograft Model | Blood | American Society of Hematology [ashpublications.org]
- 4. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the c-Met Inhibitor SU112752 (Data based on the close analog SU11274)
A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of the c-Met inhibitor SU11752 in mice. Data presented is based on studies of the structurally similar and well-characterized compound SU11274, due to the limited availability of public data on SU11752.
Introduction
SU11752 is a putative small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols and dosage information for in vivo studies in mice, based on the available data for the closely related c-Met inhibitor, SU11274.
Data Presentation
The following table summarizes the quantitative data on the dosage and administration of SU11274 in murine models from various studies. This information can serve as a starting point for designing in vivo experiments with SU11752.
| Parameter | Study 1 | Study 2 |
| Compound | SU11274 | SU11274 |
| Mouse Strain | SCID mice | Nude mice |
| Tumor Model | Human melanoma xenograft (HT168-M1 cells) | Lung cancer xenograft (H1975-luc cells) |
| Dosage | 0.5 mg/kg | 100 µg per xenograft[1] |
| Administration Route | Intraperitoneal (i.p.) injection | Direct intratumor injection[2] |
| Dosing Schedule | Daily for three weeks[3][4] | Daily[1] |
| Vehicle | Not specified | DMSO (diluent control)[1] |
| Observed Effect | Significant decrease in primary tumor growth and liver colony formation[3][4] | Significant inhibition of in vivo tumorigenesis[1] |
Experimental Protocols
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for establishing a subcutaneous xenograft model in mice to evaluate the efficacy of c-Met inhibitors.
Materials:
-
Cancer cell line with c-Met expression (e.g., H1975, HT168-M1)
-
Immunocompromised mice (e.g., Nude, SCID), 6-8 weeks old
-
Matrigel® Matrix
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
SU11274 (or SU11752)
-
Vehicle solution (e.g., DMSO, or a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O)
-
Syringes and needles (27-30 gauge for injection, appropriate size for dosing)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile DPBS and Matrigel® Matrix at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Drug Preparation: Prepare the dosing solution of SU11274 (or SU11752) in the chosen vehicle. A stock solution in DMSO can be prepared and then diluted to the final concentration. For example, a 5 mg/mL stock in DMSO can be diluted in a vehicle containing PEG300, Tween 80, and water for intraperitoneal injection.
-
Drug Administration: Once tumors have reached the desired size, randomize the mice into treatment and control groups. Administer the compound or vehicle according to the planned dosage and schedule (e.g., daily intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Intraperitoneal (i.p.) Injection Protocol
Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower abdominal quadrant.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Mandatory Visualization
c-Met Signaling Pathway
The following diagram illustrates the c-Met signaling pathway, which is the target of SU11752. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell growth, survival, and proliferation.[5][6][7]
Caption: c-Met signaling pathway and the inhibitory action of SU11752.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in conducting an in vivo efficacy study of SU11752 in a mouse xenograft model.
Caption: Workflow for a murine xenograft efficacy study of SU11752.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine kinase inhibitor SU11274 increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring DNA-PK Inhibition by SU-11752
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] Due to its central role in DNA repair, DNA-PK is a key target in oncology, as its inhibition can sensitize cancer cells to radiation and certain chemotherapies.[1][2] SU-11752 is a potent and selective inhibitor of DNA-PK that acts by competing with ATP for the kinase's binding site.[1][3] This document provides detailed protocols for biochemical and cell-based assays to measure the inhibitory activity of this compound on DNA-PK.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs). By competitively binding to this site, this compound prevents the phosphorylation of downstream targets, thereby disrupting the NHEJ DNA repair pathway.[1] This inhibition of DNA repair leads to an accumulation of DNA damage, particularly in response to ionizing radiation, ultimately resulting in enhanced cell killing.[1] Studies have shown that this compound is significantly more selective for DNA-PK over other kinases such as PI3K, making it a valuable tool for studying DNA-PK function and for potential therapeutic development.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's inhibitory activity from various assays.
Table 1: In Vitro Inhibition of Kinase Activity
| Kinase | IC50 (µM) | Assay Conditions | Reference |
| DNA-PK | 0.13 | Biochemical Kinase Assay | [3] |
| PI3K p110γ | 1.1 | Biochemical Kinase Assay | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| Human Glioblastoma | DNA Double-Strand Break Repair | Inhibition of Repair | Not Specified | This compound impeded DNA double-strand break repair. | [2] |
| Human Glioblastoma | Radiosensitization | Increased Cell Killing | Not Specified | Five-fold sensitization to ionizing radiation. | [1] |
Signaling Pathway
The following diagram illustrates the role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the point of inhibition by this compound.
Caption: DNA-PK's role in NHEJ and inhibition by this compound.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the efficacy of a DNA-PK inhibitor like this compound.
Caption: Workflow for evaluating this compound's inhibitory effects.
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay for DNA-PK
This assay quantifies DNA-PK activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
DNA-PK Kinase Enzyme System (Promega, Cat. No. V5811 or similar)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[5]
-
This compound (dissolved in DMSO)
-
384-well white assay plates (low volume)
-
Multichannel pipettes
-
Plate-reading luminometer
Protocol:
-
Reagent Preparation: Prepare DNA-PK kinase buffer, substrate/ATP mix, and a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: γH2AX Immunofluorescence for DNA Damage
This protocol measures the formation of γH2AX foci, a marker for DNA double-strand breaks, in cells treated with this compound and/or ionizing radiation.
Materials:
-
Cell line of interest (e.g., human glioblastoma)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301, Millipore)
-
Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Expose the cells to a defined dose of ionizing radiation (e.g., 2 Gy).
-
Incubate the cells for a specified time post-irradiation (e.g., 1, 4, or 24 hours) to allow for DNA repair.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.[6]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[6]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.[7]
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Count the number of γH2AX foci per nucleus in at least 50-100 cells per condition.
-
Compare the number of foci in this compound-treated cells to the vehicle-treated controls at different time points post-irradiation. An increase in the number of residual foci at later time points in the presence of this compound indicates inhibition of DNA repair.
-
Cell-Based Assay: Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation by measuring the long-term reproductive viability of treated cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Ionizing radiation source
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Plating and Treatment:
-
Prepare a single-cell suspension and count the cells.
-
Plate a specific number of cells (e.g., 200-10,000, depending on the expected toxicity of the treatment) into 6-well plates.
-
Allow the cells to attach for several hours.
-
Treat the cells with this compound or vehicle for a defined period before and/or after irradiation.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing surviving cells to form colonies of at least 50 cells.[8]
-
Wash the plates with PBS.
-
Fix the colonies with methanol or a similar fixative.
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) for the non-irradiated control group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment condition: SF = (number of colonies formed / (number of cells seeded x (PE/100))).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves for each this compound concentration.
-
The enhancement of radiosensitivity can be quantified by calculating the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF = 0.1). DEF = (Dose of radiation alone for a given SF) / (Dose of radiation + this compound for the same SF).
-
References
- 1. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA-PK Kinase Enzyme System [promega.com]
- 5. promega.com [promega.com]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated DNA-PKcs (S2056) Following SU-11752 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of DNA-dependent protein kinase catalytic subunit (DNA-PKcs) phosphorylation at serine 2056 (p-DNA-PKcs S2056) in response to treatment with the specific inhibitor SU-11752. This protocol is designed for researchers in cell biology, cancer biology, and drug development who are investigating the DNA damage response (DDR) pathway and the efficacy of DNA-PK inhibitors.
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] The catalytic subunit, DNA-PKcs, is phosphorylated at multiple sites, including serine 2056, upon recruitment to DNA damage sites. This autophosphorylation is a critical step in the activation and regulation of the DNA repair process.
This compound is a potent and selective inhibitor of DNA-PK that acts by competing with ATP for the kinase domain.[1][2] By inhibiting DNA-PKcs autophosphorylation, this compound effectively blocks the NHEJ pathway, sensitizing cancer cells to DNA-damaging agents like ionizing radiation.[1][3] This protocol details the use of Western blotting to visualize and quantify the inhibition of DNA-PKcs S2056 phosphorylation in cultured cells treated with this compound and a DNA-damaging agent.
Signaling Pathway and Experimental Workflow
To understand the experimental approach, it is essential to visualize the underlying biological pathway and the overall workflow.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for the key reagents in this protocol. Optimization may be required depending on the cell line and experimental setup.
| Reagent/Parameter | Recommended Concentration/Condition | Notes |
| This compound | 1-10 µM | The in vitro IC50 is 0.13 µM.[2] A higher concentration is recommended for cellular assays to ensure effective inhibition. A dose-response experiment is advised. |
| Etoposide | 10-50 µM | A potent DNA topoisomerase II inhibitor used to induce DNA double-strand breaks. |
| Primary Antibody: p-DNA-PKcs (S2056) | 1:500 - 1:2000 dilution | Refer to the manufacturer's datasheet for the specific antibody used. |
| Primary Antibody: Total DNA-PKcs | Varies by manufacturer | Use as a loading control to normalize for protein levels. |
| Primary Antibody: Loading Control (e.g., β-actin, GAPDH) | Varies by manufacturer | Ensures equal protein loading across lanes. |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 dilution | Dilution depends on the specific antibody and detection reagent. |
| Protein Loading per Lane | 20-50 µg | The optimal amount may vary based on the abundance of the target protein in the chosen cell line. |
Experimental Protocol
This protocol is designed for cultured mammalian cells.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, U2OS, or other cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (prepare stock solution in DMSO)
-
Etoposide (prepare stock solution in DMSO)
-
RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (low percentage, e.g., 6%, is recommended for the large DNA-PKcs protein)
-
PVDF or Nitrocellulose membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-p-DNA-PKcs (S2056), anti-total DNA-PKcs, and a loading control antibody
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours in complete medium.
-
To induce DNA damage, add etoposide to the media and incubate for 1 hour.
-
It is crucial to include the following controls:
-
Untreated cells (vehicle only)
-
Cells treated with this compound only
-
Cells treated with etoposide only
-
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-50 µg) into the wells of a low-percentage SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's instructions. Due to the large size of DNA-PKcs (~460 kDa), a longer run time at a lower voltage may be necessary.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the transfer conditions are optimized for large proteins.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-DNA-PKcs (S2056) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal loading and to normalize the p-DNA-PKcs signal, the membrane can be stripped and re-probed for total DNA-PKcs and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The p-DNA-PKcs (S2056) signal should be normalized to the total DNA-PKcs signal, which is then normalized to the loading control.
-
Expected Results
In cells treated with a DNA-damaging agent like etoposide, a strong band corresponding to p-DNA-PKcs (S2056) should be observed. In contrast, cells pre-treated with an effective concentration of this compound should show a significant reduction in the intensity of this band, demonstrating the inhibitory effect of the compound on DNA-PKcs autophosphorylation. Untreated cells and cells treated with this compound alone are expected to have a very low or undetectable p-DNA-PKcs (S2056) signal.
References
Application Notes and Protocols for SU-11752 in DNA Double-Strand Break Repair Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SU-11752, a selective inhibitor of the DNA-dependent protein kinase (DNA-PK), for studying DNA double-strand break (DSB) repair. Detailed protocols for its use in key experiments are also presented.
Introduction
DNA double-strand breaks are among the most cytotoxic forms of DNA damage.[1] Cells have evolved two primary pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end joining (NHEJ) pathway.[1] The NHEJ pathway is the predominant DSB repair mechanism in human cells and is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs).[1] DNA-PKcs is a serine/threonine kinase that plays a crucial role in the subsequent steps of NHEJ.
This compound is a potent and selective inhibitor of DNA-PK, making it a valuable tool for investigating the NHEJ pathway and for potential therapeutic applications in combination with DNA-damaging agents like ionizing radiation.[2][3]
Mechanism of Action
This compound belongs to the three-substituted indolin-2-ones class of compounds.[2][3] It functions as an ATP-competitive inhibitor of DNA-PK.[2][3] By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents the phosphorylation of downstream targets, thereby inhibiting the NHEJ pathway of DSB repair.[2] This inhibition leads to an accumulation of unrepaired DSBs, ultimately resulting in increased sensitivity to ionizing radiation.[2][3]
An important feature of this compound is its selectivity for DNA-PK over other kinases in the phosphatidylinositol 3-kinase (PI3K) family, such as ATM and p110γ.[2][3] This selectivity allows for the specific interrogation of the role of DNA-PK in DSB repair without the confounding effects of inhibiting other critical cellular signaling pathways.[2]
Signaling Pathway
The following diagram illustrates the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair and the point of inhibition by this compound.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory activity of this compound.
| Inhibitor | Target | IC₅₀ (µM) | Selectivity Notes | Reference |
| This compound | DNA-PK | 0.137 ± 0.028 | 500-fold more selective for DNA-PK over p110γ PI3-kinase. | [2][3] |
| Wortmannin | DNA-PK | 0.10 | Also a potent inhibitor of PI3-kinases. | [3] |
This compound has been shown to sensitize cells to ionizing radiation by approximately five-fold.[2][3]
Experimental Protocols
Protocol 1: In Vitro DNA-PK Kinase Assay
This protocol is to determine the IC₅₀ of this compound for DNA-PK.
Materials:
-
Purified DNA-PK enzyme
-
Biotinylated peptide substrate
-
This compound
-
ATP (γ-³²P-ATP or cold ATP depending on detection method)
-
Kinase reaction buffer
-
Streptavidin-coated plates
-
Scintillation counter or appropriate detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the DNA-PK enzyme, the biotinylated peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound ATP.
-
Quantify the incorporated phosphate using a scintillation counter (for ³²P) or other detection methods.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and determine the IC₅₀ value.
Protocol 2: Cellular Assay for Radiosensitization using γH2AX Foci Formation
This protocol assesses the ability of this compound to sensitize cells to ionizing radiation by measuring DNA double-strand breaks.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound
-
Ionizing radiation source
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) prior to irradiation.
-
Irradiation: Expose the cells to a specific dose of ionizing radiation (e.g., 2 Gy). Include a non-irradiated control group.
-
Repair Incubation: Return the cells to the incubator and allow for DNA repair to occur for various time points (e.g., 1, 4, 8, 24 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with a primary antibody specific for γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. An increase in the number and persistence of γH2AX foci in the this compound treated group compared to the control group at later time points indicates inhibition of DSB repair and radiosensitization.[4]
-
Conclusion
This compound is a valuable research tool for the specific inhibition of the DNA-PK-mediated NHEJ pathway. Its selectivity allows for clearer interpretation of experimental results compared to less specific inhibitors. The protocols provided here offer a starting point for researchers to investigate the role of DNA-PK in DSB repair and to explore the potential of this compound as a radiosensitizing agent in cancer therapy.
References
- 1. Frontiers | Chemotherapeutic Compounds Targeting the DNA Double-Strand Break Repair Pathways: The Good, the Bad, and the Promising [frontiersin.org]
- 2. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accumulation of DNA Damage in Hematopoietic Stem and Progenitor Cells during Human Aging | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: SU-11752 (SU11652)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the receptor tyrosine kinase (RTK) inhibitor SU11652. This guide addresses common challenges related to the solubility and stability of this compound to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is SU11652 and what are its primary targets?
SU11652 is a potent, ATP-competitive receptor tyrosine kinase inhibitor. Its primary targets include several members of the split kinase family of RTKs, such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
c-Kit (Stem Cell Factor Receptor)
-
FMS-like Tyrosine Kinase 3 (FLT3)
By inhibiting these receptors, SU11652 can modulate key cellular processes involved in angiogenesis, cell proliferation, and survival.
Q2: In what solvents is SU11652 soluble?
SU11652 is highly soluble in dimethyl sulfoxide (DMSO). It is sparingly soluble in ethanol and poorly soluble in aqueous solutions, including water and phosphate-buffered saline (PBS). For most in vitro cellular assays, it is recommended to prepare a concentrated stock solution in DMSO.
Q3: How should I prepare a stock solution of SU11652?
It is recommended to prepare a stock solution of SU11652 in high-quality, anhydrous DMSO.
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Allow the vial of solid SU11652 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of SU11652 powder. The molecular weight of SU11652 is 414.93 g/mol .
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.15 mg of SU11652 in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Q4: How should I store SU11652 stock solutions?
Proper storage is crucial to maintain the stability and activity of SU11652.
-
Powder: Store the solid compound at -20°C for up to 3 years.
-
DMSO Stock Solutions:
Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. [1]
Troubleshooting Guide
Solubility Issues
Problem: My SU11652 precipitates when I dilute my DMSO stock solution into aqueous cell culture medium.
This is a common issue with hydrophobic compounds like SU11652.
-
Solution 1: Stepwise Dilution:
-
Perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final working concentration.
-
Add the final, lower concentration DMSO stock solution to your pre-warmed cell culture medium while gently vortexing or swirling the medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
-
Solution 2: Maintain a Low Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.1%. Higher concentrations of DMSO can be toxic to cells and can also increase the likelihood of compound precipitation.
-
-
Solution 3: Pre-condition the Medium:
-
Some researchers find it helpful to first add the DMSO to the cell culture medium and mix well before adding the SU11652 stock solution.
-
Stability Issues
Problem: I am observing a decrease in the activity of SU11652 over time in my experiments.
This could be due to the degradation of the compound in your working solutions.
-
Solution 1: Prepare Fresh Working Solutions:
-
Always prepare fresh working solutions of SU11652 in your cell culture medium immediately before each experiment. Do not store diluted aqueous solutions of the compound.
-
-
Solution 2: Protect from Light:
-
Solution 3: Avoid Repeated Freeze-Thaw Cycles:
-
As mentioned in the storage guidelines, aliquot your DMSO stock solution into single-use volumes to avoid the degradation that can occur with repeated freezing and thawing.
-
Problem: I am seeing inconsistent results between experiments.
In addition to solubility and stability issues, other factors can contribute to a lack of reproducibility.
-
Solution 1: Consistent Cell Culture Conditions:
-
Ensure that your cell lines are healthy, within a consistent passage number range, and are seeded at the same density for each experiment.
-
-
Solution 2: Use Appropriate Controls:
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.
-
Data Presentation
Table 1: Solubility of SU11652 in DMSO
| Molarity (mM) | Volume of DMSO per 1 mg SU11652 | Volume of DMSO per 5 mg SU11652 | Volume of DMSO per 10 mg SU11652 |
| 1 | 2.4100 mL | 12.0502 mL | 24.1005 mL |
| 5 | 0.4820 mL | 2.4100 mL | 4.8201 mL |
| 10 | 0.2410 mL | 1.2050 mL | 2.4100 mL |
Data adapted from MedchemExpress product information.
Table 2: Storage and Stability of SU11652
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| DMSO Stock Solution | -80°C | Up to 6 months |
| DMSO Stock Solution | -20°C | Up to 1 month |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay with SU11652
This protocol provides a general guideline for assessing the effect of SU11652 on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., HeLa, U-2 OS, Du145)[2]
-
Complete cell culture medium
-
SU11652
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of SU11652 in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO solutions into complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SU11652 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Visualizations
References
Optimizing SU-11752 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the DNA-PK inhibitor, SU-11752. The information is designed to address common challenges encountered during in vitro experiments and to offer guidance on optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to an accumulation of DNA damage and subsequently, cell death.
Q2: What is the selectivity of this compound?
A2: this compound exhibits high selectivity for DNA-PK over other related kinases. For instance, it is over 500-fold more selective for DNA-PK than for PI3Kγ. This selectivity is crucial for minimizing off-target effects in your experiments.
Q3: What are the expected effects of this compound in cancer cell lines?
A3: The primary effect of this compound is the inhibition of DNA double-strand break repair. In cancer cell lines, this can lead to:
-
Increased sensitivity to ionizing radiation (radiosensitization): By preventing the repair of radiation-induced DNA damage, this compound can significantly enhance the cell-killing effects of radiation.
-
Increased sensitivity to certain chemotherapeutic agents: Drugs that cause DNA double-strand breaks (e.g., etoposide, doxorubicin) will have their efficacy enhanced when combined with this compound.
-
Induction of apoptosis: The accumulation of unrepaired DNA damage can trigger programmed cell death.
-
Cell cycle arrest: Cells may arrest at specific checkpoints (e.g., G2/M) in response to DNA damage.
Troubleshooting Guide
Problem 1: No significant increase in cytotoxicity or radiosensitization is observed after this compound treatment.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on available data, inhibition of DSB repair has been observed in the range of 12-50 µM, with radiosensitization seen at 50 µM.
-
-
Possible Cause 2: Inactive Compound. Improper storage or handling may have degraded the compound.
-
Solution: Ensure that this compound is stored as recommended by the supplier, typically at -20°C. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
-
Possible Cause 3: Cell Line Resistance. The cell line you are using may have alternative DNA repair pathways that compensate for the inhibition of NHEJ, or it may have a low dependence on DNA-PK for survival.
-
Solution: Consider using a cell line known to be sensitive to DNA-PK inhibition. You can also investigate the expression levels of key DNA repair proteins in your cell line.
-
-
Possible Cause 4: Insufficient Incubation Time. The effects of this compound may not be apparent after short incubation periods.
-
Solution: Optimize the incubation time with this compound. For radiosensitization experiments, pre-incubation for 1-2 hours before irradiation is a common starting point.
-
Problem 2: High background cytotoxicity is observed in control (vehicle-treated) cells.
-
Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and that the same concentration is used in your vehicle control.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions. Poor cell health can lead to increased background death.
-
Solution: Ensure your cells are healthy, within a low passage number, and free from contamination. Maintain optimal cell seeding density to avoid overgrowth or excessive cell stress.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | DNA-dependent protein kinase (DNA-PK) | |
| IC50 (DNA-PK) | 130 nM | |
| IC50 (PI3K) | 1.1 µM | |
| Effective in cellulo concentration (DSB repair inhibition) | 12 - 50 µM | |
| Effective in cellulo concentration (Radiosensitization) | 50 µM |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Radiosensitization Assay
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and allow them to attach.
-
Pre-treatment: Treat the cells with a non-toxic concentration of this compound (determined from your cytotoxicity assay) or vehicle control for 1-2 hours.
-
Irradiation: Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-incubation: After irradiation, wash the cells and replace the medium with fresh medium (without the compound).
-
Colony Formation Assay:
-
Incubate the cells for 7-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (containing ≥50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the cell survival curves. Determine the sensitizer enhancement ratio (SER) to quantify the radiosensitizing effect of this compound.
Visualizations
Caption: Signaling pathway of this compound in the context of DNA damage response.
Off-target effects of SU-11752 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the kinase inhibitor SU-11752. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] It functions by competing with ATP for binding to the kinase domain of DNA-PK.[1]
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target of this compound is the p110γ isoform of phosphoinositide 3-kinase (PI3K).[1][2] While this compound is more selective for DNA-PK, inhibition of PI3K p110γ may occur, particularly at higher concentrations.[1] At concentrations effective for inhibiting DNA repair, this compound has been shown to not inhibit the ATM kinase.[1] A broader kinase selectivity profile for this compound is not publicly available, so caution is advised as other off-target effects are possible.
Q3: What is the mechanism of action of this compound on its primary target?
This compound acts as an ATP-competitive inhibitor of DNA-PK.[1] By binding to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), it prevents the phosphorylation of downstream substrates involved in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[1][3][4]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed after this compound treatment, seemingly unrelated to DNA repair.
-
Possible Cause: This could be due to the off-target inhibition of PI3K p110γ or other unknown kinases. The PI3K pathway is involved in a wide range of cellular processes, including cell growth, proliferation, survival, and migration.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the minimal concentration of this compound required to inhibit DNA-PK-mediated DNA repair in your specific cell line and experimental setup. Use the lowest effective concentration to minimize off-target effects.
-
Use a More Selective Inhibitor: If available, compare the phenotype observed with this compound to that of a more selective DNA-PK inhibitor to distinguish between on-target and off-target effects.
-
Assess PI3K Pathway Activity: Measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt, to determine if the pathway is being inhibited at the concentrations of this compound used in your experiment.
-
Issue 2: Variability in the radiosensitization effect of this compound.
-
Possible Cause: The degree of radiosensitization can be influenced by several factors, including cell type, the dose of ionizing radiation, and the concentration and timing of this compound administration.
-
Troubleshooting Steps:
-
Optimize this compound Pre-incubation Time: Ensure that cells are pre-incubated with this compound for a sufficient period before irradiation to allow for cellular uptake and target engagement.
-
Verify DNA Repair Inhibition: Confirm that this compound is effectively inhibiting DNA double-strand break repair in your experimental system. This can be assessed by methods such as monitoring the persistence of γH2AX foci.
-
Cell Cycle Analysis: The efficacy of DNA-PK inhibitors can be cell cycle-dependent. Perform cell cycle analysis to ensure consistency in the cell cycle distribution of your cell populations across experiments.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target | IC50 (µM) | Notes |
| DNA-PK | 0.13 | Primary Target.[2] |
| PI3K p110γ | 1.1 | Known Off-Target.[2] |
| ATM | Not inhibited | Tested at concentrations that inhibit DNA repair.[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Key Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the DNA-PK signaling pathway and a general workflow for assessing the off-target effects of this compound.
Caption: this compound inhibits the DNA-PKcs, a key component of the NHEJ pathway for DNA repair.
Caption: A workflow for troubleshooting potential off-target effects of this compound.
Experimental Protocols
Protocol 1: In Vitro DNA-PK Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against DNA-PK in a cell-free system.
-
Materials:
-
Recombinant active DNA-PK enzyme
-
A specific peptide substrate for DNA-PK
-
³²P-γ-ATP
-
This compound (in a suitable solvent, e.g., DMSO)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microcentrifuge tube, combine the DNA-PK enzyme, peptide substrate, and kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the reaction mixture and incubate for a pre-determined time at 30°C.
-
Initiate the kinase reaction by adding ³²P-γ-ATP.
-
Allow the reaction to proceed for a specific time at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated ³²P-γ-ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Cellular Assay for DNA Double-Strand Break Repair (γH2AX Foci Formation)
This protocol describes a method to assess the effect of this compound on the repair of DNA double-strand breaks in cultured cells.
-
Materials:
-
Cell line of interest
-
This compound
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Microscopy imaging system
-
-
Procedure:
-
Seed cells on coverslips or in imaging-compatible plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Expose the cells to a controlled dose of ionizing radiation to induce DNA double-strand breaks.
-
Return the cells to the incubator for various time points (e.g., 1, 4, 24 hours) to allow for DNA repair.
-
Fix the cells with paraformaldehyde, permeabilize with a detergent-based buffer, and block with a suitable blocking agent.
-
Incubate the cells with the primary anti-γH2AX antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus. A persistence of foci in this compound-treated cells compared to control cells at later time points indicates inhibition of DNA repair.
-
References
- 1. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Technical Support Center: SU-11752 and Radiosensitization
This technical support resource is designed for researchers, scientists, and drug development professionals who are investigating the use of SU-11752 as a radiosensitizer and are encountering a lack of the expected synergistic effect with ionizing radiation. This guide provides troubleshooting steps, frequently asked questions, detailed experimental protocols, and relevant pathway diagrams to help identify and resolve potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experiments with this compound are not showing a radiosensitization effect. What are the most likely reasons?
A1: While this compound has been reported to be an effective radiosensitizer through the inhibition of DNA-dependent protein kinase (DNA-PK), several factors can lead to a lack of observable effect in your experiments.[1] These can be broadly categorized as:
-
Suboptimal Experimental Conditions: Issues with drug concentration, timing of administration, or the assays used to measure radiosensitization.
-
Cell Line-Specific Characteristics: The genetic background of your chosen cell line, including the status of other DNA repair pathways, can significantly impact its dependence on DNA-PK.
-
Drug Stability and Activity: Problems with the solubility, stability, or biological activity of your this compound compound.
-
In Vivo Specific Factors: For animal studies, factors within the tumor microenvironment, such as hypoxia, can contribute to radioresistance and mask the effects of the radiosensitizer.[2][3]
Q2: How does this compound induce radiosensitization?
A2: this compound functions as a competitive inhibitor of ATP binding to the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[4] By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to an accumulation of lethal DNA damage and enhancing the cytotoxic effects of radiation.[1]
Q3: Are there alternative DNA repair pathways that could compensate for DNA-PK inhibition by this compound?
A3: Yes, the presence of robust alternative DNA repair pathways can compensate for the inhibition of DNA-PK and reduce the radiosensitizing effect of this compound. The primary alternative pathway for repairing double-strand breaks is Homologous Recombination (HR). Cells proficient in HR may be less dependent on NHEJ and therefore less sensitive to DNA-PK inhibitors. Additionally, another pathway called microhomology-mediated end joining (MMEJ) can act as a backup.[5] The status of these pathways in your specific cell line is a critical determinant of its response to this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying the root cause of the lack of a radiosensitization effect with this compound.
Verification of this compound Activity and Experimental Setup
| Potential Issue | Recommended Action |
| Incorrect Drug Concentration | Perform a dose-response curve with this compound alone to determine its IC50 value in your cell line. For radiosensitization experiments, use a range of non-toxic to minimally toxic concentrations. |
| Suboptimal Timing of Drug Administration | The timing of this compound administration relative to irradiation is crucial. It is generally recommended to pre-incubate cells with the inhibitor for a sufficient period (e.g., 1-24 hours) before irradiation to ensure target engagement. |
| Drug Instability or Insolubility | Ensure that this compound is properly dissolved and stable in your culture medium. Prepare fresh stock solutions and protect them from light if necessary. Consider the use of appropriate solvents like DMSO. |
| Inappropriate Assay for Radiosensitization | The clonogenic survival assay is the gold standard for determining radiosensitization. Other assays, such as short-term viability assays (e.g., MTT, WST-1), may not accurately reflect the long-term effects on cell proliferation and survival after radiation. |
Cell Line-Specific Considerations
| Potential Issue | Recommended Action |
| Low DNA-PK Expression or Activity | Confirm the expression and activity of DNA-PK in your cell line using Western blotting or a kinase activity assay. Cell lines with inherently low DNA-PK levels may not be sensitive to its inhibition. |
| Proficient Homologous Recombination (HR) Pathway | Assess the HR status of your cell line. Cells with highly efficient HR may compensate for the inhibition of NHEJ. You can test this by evaluating the expression of key HR proteins like RAD51 or by using functional HR assays. |
| Upregulation of Compensatory Repair Pathways | Investigate the expression of key proteins in other DNA repair pathways, such as MMEJ (e.g., POLθ), which might be upregulated in response to DNA-PK inhibition.[5] |
| p53 Status | The p53 status of your cell line can influence its response to DNA damage and cell cycle arrest, potentially impacting the outcome of radiosensitization experiments.[6] |
In Vivo Experimental Factors
| Potential Issue | Recommended Action |
| Tumor Hypoxia | Hypoxia is a major cause of radioresistance.[3] Assess the oxygenation status of your tumor model. If hypoxic, consider strategies to reduce hypoxia or use hypoxia-activated drugs in combination. |
| Tumor Microenvironment Composition | The presence of certain stromal cells, such as cancer-associated fibroblasts (CAFs), can promote radioresistance.[2] Analyze the composition of the tumor microenvironment in your model. |
| Drug Pharmacokinetics and Pharmacodynamics | Ensure that this compound reaches the tumor at a sufficient concentration and for an adequate duration to inhibit DNA-PK. Conduct pharmacokinetic studies to determine the drug's bioavailability and half-life in your animal model. |
Quantitative Data Summary
| Compound | Target | Reported IC50 | Cell Line | Effect | Reference |
| This compound | DNA-PK | ~1 µM | Not specified | 5-fold radiosensitization | Ismail H, et al. (2004)[1] |
| Wortmannin | DNA-PK, PI3K | ~1 µM (for DNA-PK) | Not specified | Radiosensitization | Ismail H, et al. (2004)[1] |
| NU7441 | DNA-PK | 0.125-0.500 µM | HCT116 | Dose-dependent cell death | (Study on HCT116 cells)[7] |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of a radiosensitizer on cell reproductive integrity.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Trypsin-EDTA
-
6-well plates
-
Irradiator (X-ray or gamma-ray source)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to be delivered (fewer cells for lower doses, more for higher doses).
-
Drug Treatment: After allowing the cells to attach overnight, treat them with the desired concentration of this compound or vehicle control for the predetermined pre-incubation time (e.g., 2 hours).
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining: Aspirate the medium, wash the wells with PBS, and stain the colonies with Crystal Violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction against the radiation dose on a log-linear scale. A downward shift in the survival curve for the this compound treated group compared to the control indicates radiosensitization.
Western Blot for DNA-PKcs Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on DNA-PK activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total-DNA-PKcs, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or radiation as per your experimental design. After treatment, lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: A decrease in the ratio of phosphorylated DNA-PKcs to total DNA-PKcs in the this compound treated samples indicates successful inhibition of DNA-PK activity.
Visualizations
Caption: Mechanism of this compound induced radiosensitization.
Caption: Experimental workflow for a clonogenic survival assay.
Caption: Troubleshooting logic for absent radiosensitization.
References
- 1. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Microenvironment as a Regulator of Radiation Therapy: New Insights into Stromal-Mediated Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating the tumor microenvironment to increase radiation responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. huejmp.vn [huejmp.vn]
Interpreting unexpected results with SU-11752
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with SU-11752.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] It functions by competing with ATP for the kinase's binding site.[1][2] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks. By inhibiting DNA-PK, this compound effectively blocks this repair pathway, leading to the accumulation of DNA damage.
Q2: What is the difference between this compound and SU11652?
This compound and SU11652 are distinct compounds with different primary targets. This compound is a selective inhibitor of DNA-PK.[1] In contrast, SU11652 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that affects VEGFR, FGFR, PDGFR, and Kit.[3] It is crucial to ensure you are using the correct compound for your intended experiment.
Q3: What are the expected cellular effects of this compound treatment?
The primary and expected cellular effect of this compound is the sensitization of cells to DNA-damaging agents, particularly ionizing radiation.[1][2] This is due to its inhibition of DNA double-strand break repair. Other expected outcomes include:
-
Increased levels of DNA damage markers, such as γH2AX foci.
-
Enhanced cell death (apoptosis) when used in combination with radiation or other DNA-damaging agents.
Q4: Is this compound known to have off-target effects?
This compound has been shown to be a highly selective inhibitor for DNA-PK. One study demonstrated that it required a 500-fold higher concentration to inhibit phosphatidylinositol-3-kinase p110gamma (PI3Kγ) compared to DNA-PK.[1] The same study also showed that at concentrations effective for inhibiting DNA repair, this compound did not inhibit ATM kinase activity.[1][2] While a comprehensive kinase profile is not widely published, the available data suggests high selectivity. However, as with any kinase inhibitor, off-target effects at higher concentrations cannot be entirely ruled out.
Troubleshooting Guide for Unexpected Results
Unexpected Result 1: No sensitization to ionizing radiation or other DNA-damaging agents is observed.
| Possible Cause | Recommended Action |
| Compound Inactivity | Verify the identity and purity of your this compound stock through analytical methods such as LC-MS or NMR. Ensure proper storage conditions to prevent degradation. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. IC50 values can vary between cell types. |
| Insufficient Incubation Time | Optimize the pre-incubation time with this compound before applying the DNA-damaging agent. A pre-incubation of at least one hour is a common starting point. |
| Cell Line Resistance | Your cell line may have a deficient or altered NHEJ pathway, rendering it less dependent on DNA-PK for DNA repair. Consider using a cell line with a known functional NHEJ pathway as a positive control. |
| Assay Sensitivity | Ensure your cell viability or DNA damage assay is sensitive enough to detect the expected changes. Calibrate your assays with known positive and negative controls. |
Unexpected Result 2: Significant cytotoxicity is observed with this compound alone.
| Possible Cause | Recommended Action |
| High Compound Concentration | High concentrations of this compound may lead to off-target effects or general cellular toxicity. Reduce the concentration to the lowest effective dose for DNA-PK inhibition. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in your culture medium is non-toxic to your cells. Run a vehicle-only control. |
| Extended Incubation Time | Prolonged exposure to any compound can induce stress and toxicity. Optimize the incubation time to the minimum required for the desired effect. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to kinase inhibitors. Perform a baseline cytotoxicity assay to determine the tolerable concentration range for your specific cells. |
Unexpected Result 3: Cell cycle arrest is observed after this compound treatment.
| Possible Cause | Recommended Action |
| High Compound Concentration | While studies have shown no effect on cell cycle progression at concentrations that inhibit DNA repair, higher concentrations could potentially engage other targets that regulate the cell cycle.[1][2] Perform a dose-response analysis of cell cycle effects. |
| Secondary Effects of DNA Damage | If this compound is used in combination with a DNA-damaging agent, the observed cell cycle arrest is likely a consequence of the DNA damage itself, which is a known and expected cellular response. |
| Misinterpretation of Data | Carefully analyze your flow cytometry data, including appropriate controls, to distinguish between cell cycle arrest and other phenomena like apoptosis or senescence. |
Signaling Pathways and Experimental Workflows
DNA-PK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the DNA-PK pathway by this compound.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Experimental Protocols
Western Blot for Phospho-DNA-PKcs
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound and/or a DNA-damaging agent as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (e.g., at Ser2056) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phospho-DNA-PKcs signal to total DNA-PKcs or a loading control like GAPDH or β-actin.
-
Cell Viability Assay (MTT Assay)
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound, with and without a fixed concentration of a DNA-damaging agent. Include vehicle-only and untreated controls.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Quantitative Data Summary
| Compound | Primary Target | Reported IC50 | Key Selectivity | Reference |
| This compound | DNA-PK | Not explicitly stated in the provided results, but potent in the nanomolar range is implied. | >500-fold selective for DNA-PK over PI3Kγ. No inhibition of ATM at effective concentrations. | [1][2] |
| SU11652 | FLT3, PDGFRβ, VEGFR2, FGFR1, cKit | ~1.5 nM for wild-type FLT3 | Multi-targeted kinase inhibitor | [3] |
References
How to minimize SU-11752 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-dependent protein kinase (DNA-PK) inhibitor, SU-11752.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of DNA-PK, which plays a crucial role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[2] By inhibiting DNA-PK, this compound prevents the repair of DNA damage, thereby sensitizing cancer cells to radiotherapy and certain DNA-damaging chemotherapies.[2][3]
Q2: What are the known IC50 values for this compound?
A2: The inhibitory concentrations of this compound have been determined for its primary target and a known off-target kinase.
| Target | IC50 |
| DNA-PK | 0.13 µM |
| PI3K p110γ | 1.1 µM |
| Data sourced from MedchemExpress.[1] |
Q3: At what concentration is this compound effective in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the desired outcome. Inhibition of DNA double-strand break repair has been observed in the range of 12-50 µM.[3] For radiosensitization, a concentration of 50 µM has been shown to be effective.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the potential off-target effects of this compound?
A4: this compound has been shown to be a more selective inhibitor of DNA-PK compared to older inhibitors like wortmannin.[2] However, it does exhibit some off-target activity, notably against the p110γ subunit of phosphoinositide 3-kinase (PI3K) with an IC50 of 1.1 µM.[1] Researchers should consider potential effects on the PI3K signaling pathway, especially at higher concentrations of this compound.
Q5: How can I minimize the toxicity of this compound in my cell culture experiments?
A5: To minimize toxicity, it is crucial to determine the optimal concentration and exposure time for your specific cell line and experimental goals. A preliminary dose-response experiment is highly recommended. Start with a broad range of concentrations and assess cell viability using an MTT or similar assay. Aim for the lowest effective concentration that achieves the desired biological effect (e.g., radiosensitization) while maintaining high cell viability in the absence of other treatments. Additionally, ensure proper cell culture conditions and minimize the exposure time of the cells to the compound.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to DNA-PK inhibition. | Perform a dose-response curve with a wider and lower range of this compound concentrations to determine the non-toxic range for your specific cell line. |
| Incorrect solvent or final solvent concentration. | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to confirm. |
| Sub-optimal cell health or culture conditions. | Ensure cells are healthy, in the logarithmic growth phase, and cultured under optimal conditions (e.g., proper CO2, temperature, humidity). Unhealthy cells are more susceptible to drug-induced toxicity. |
| Extended exposure time. | Reduce the incubation time with this compound. A time-course experiment can help determine the minimum time required to observe the desired effect. |
Issue 2: Inconsistent or non-reproducible results with this compound.
| Possible Cause | Troubleshooting Step |
| Variability in cell density at the time of treatment. | Ensure a consistent number of cells are seeded in each well and that they have attached and are evenly distributed before adding this compound. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution. |
| Assay interference. | Some compounds can interfere with the readout of viability assays (e.g., MTT). If you suspect this, try a different viability assay based on a different principle (e.g., a dye exclusion assay like Trypan Blue or a fluorescence-based assay). |
| Cell line heterogeneity. | If working with a heterogeneous cell line, consider single-cell cloning to establish a more uniform population. |
Issue 3: No observable effect of this compound on radiosensitization.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration of this compound. | Increase the concentration of this compound. A dose-response experiment in combination with radiation is necessary to find the optimal synergistic concentration. |
| Timing of drug addition and irradiation. | The timing of this compound treatment relative to irradiation is critical. Typically, cells are pre-incubated with the inhibitor for a specific period before irradiation. Optimize this pre-incubation time (e.g., 1, 4, or 24 hours). |
| Cell line is resistant to DNA-PK inhibition-mediated radiosensitization. | Some cell lines may have alternative DNA repair pathways that compensate for DNA-PK inhibition. Consider investigating the status of other DNA repair proteins in your cell line. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of this compound on cultured cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-only control.
-
2. Apoptosis Detection using Annexin V Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following treatment with this compound.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations
Caption: DNA-PK signaling pathway in response to a double-strand break and its inhibition by this compound.
Caption: Experimental workflow for assessing this compound toxicity in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
SU-11752 degradation and proper storage conditions
Important Notice: Information regarding the chemical compound "SU-11752" is not available in publicly accessible scientific literature or chemical databases. The following troubleshooting guide and FAQ have been generated based on general best practices for handling chemical compounds in a research setting. Please verify the specific properties of your compound from the manufacturer or your internal documentation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of research compounds.
| Issue | Possible Cause | Recommended Solution |
| Compound Degradation | Improper storage conditions (temperature, light, humidity). | Verify the recommended storage conditions from the supplier. Store in a tightly sealed container, protected from light, and at the correct temperature (e.g., -20°C or -80°C). |
| Contamination. | Use sterile techniques and dedicated equipment when handling the compound. Avoid repeated freeze-thaw cycles. | |
| Inherent instability in solvent. | Prepare solutions fresh before each experiment. If a stock solution is necessary, research the stability of the compound in the chosen solvent and store appropriately. Consider aliquoting stock solutions to minimize freeze-thaw cycles. | |
| Inconsistent Experimental Results | Inaccurate concentration of the compound. | Ensure the compound is fully dissolved. Use calibrated equipment for weighing and dispensing. Prepare fresh dilutions for each experiment. |
| Degradation of the compound in the experimental medium. | Assess the stability of the compound under your specific experimental conditions (e.g., pH, temperature, presence of other reagents). | |
| Lot-to-lot variability. | If using a new batch of the compound, perform a quality control experiment to compare its activity to the previous lot. | |
| Solubility Issues | Incorrect solvent. | Consult the manufacturer's datasheet for recommended solvents. |
| Compound has precipitated out of solution. | Try gentle warming or sonication to redissolve the compound. If precipitation persists, prepare a fresh solution. Consider using a different solvent or a co-solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific data for this compound is unavailable, as a general guideline, solid compounds should be stored in a cool, dry, and dark place. For long-term storage, keeping the compound at -20°C or -80°C is often recommended. Solutions should be stored in tightly sealed vials, protected from light, and at a temperature determined by the stability of the compound in the specific solvent.
Q2: How can I prevent the degradation of this compound during my experiments?
A2: To minimize degradation, it is crucial to handle the compound with care. This includes:
-
Preparing solutions fresh for each experiment.
-
Avoiding repeated freeze-thaw cycles by aliquoting stock solutions.
-
Protecting the compound and its solutions from light.
-
Understanding the stability of the compound in your experimental buffer and at the experimental temperature.
Q3: My experimental results are not reproducible. What could be the cause related to this compound?
A3: Inconsistent results can stem from several factors related to the compound. Ensure accurate weighing and complete dissolution of the compound. Verify the stability of your stock solution and prepare fresh dilutions for each experiment. If you have recently switched to a new batch of the compound, lot-to-lot variability could be a factor, and a validation experiment is recommended.
Experimental Workflow & Logical Relationships
The following diagrams illustrate general workflows for handling and troubleshooting issues with research compounds.
Caption: A generalized workflow for handling a new chemical compound.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Technical Support Center: Overcoming Resistance to c-Met Inhibitors
Disclaimer: Information regarding the specific compound SU-11752 is limited in publicly available scientific literature. Therefore, this guide utilizes Crizotinib , a well-characterized dual inhibitor of c-Met and ALK, as a representative example to address common challenges and questions regarding resistance to c-Met inhibition. The principles and methodologies described here are broadly applicable to research involving small molecule kinase inhibitors targeting the c-Met pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for c-Met inhibitors like Crizotinib?
Crizotinib is a receptor tyrosine kinase inhibitor.[1][2] It competitively binds to the ATP-binding pocket of c-Met (also known as Hepatocyte Growth Factor Receptor, HGFR), as well as ALK and ROS1 kinases.[1][3][4] In cancer cells where these kinases are constitutively active due to genetic alterations (e.g., gene amplification, mutations, or chromosomal rearrangements), Crizotinib blocks their phosphorylation and downstream signaling.[1][4][5] This inhibition disrupts key cellular processes such as proliferation, survival, and migration, leading to cell cycle arrest and apoptosis.[1][6]
Q2: My c-Met expressing cancer cells are showing decreased sensitivity to the inhibitor. What are the common mechanisms of acquired resistance?
Acquired resistance to c-Met inhibitors can be broadly categorized into two types:
-
On-target resistance: This involves genetic changes in the target kinase itself. For dual inhibitors like Crizotinib that also target ALK, secondary mutations in the ALK kinase domain are a common cause of resistance.[7][8] While less common for pure c-Met inhibition, mutations in the c-Met kinase domain can also occur. Amplification of the MET gene, leading to overexpression of the c-Met protein, is another significant on-target resistance mechanism that can overcome the inhibitory effect of the drug.[7]
-
Off-target resistance (Bypass Signaling): Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on c-Met signaling. Common bypass mechanisms include the activation of other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), or the activation of downstream signaling molecules in pathways like RAS/MAPK and PI3K/AKT.[7][9]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques is recommended:
-
Sequence Analysis: Sequence the kinase domain of MET (and ALK if relevant) in your resistant cell lines to identify potential secondary mutations.
-
Gene Copy Number Analysis: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to assess for MET gene amplification.[7][10]
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array can help identify the activation of alternative RTKs, pointing towards potential bypass pathways.
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of c-Met (e.g., AKT, ERK) and other potential bypass pathway components (e.g., EGFR) to confirm their activation in resistant cells compared to sensitive parental cells.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure cells are in the logarithmic growth phase during the assay. A cell titration experiment is recommended. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of the inhibitor for each experiment. Use calibrated pipettes. |
| Assay Incubation Time | Ensure the incubation time is consistent across experiments and sufficient for the drug to exert its effect. A time-course experiment can determine the optimal duration. |
| Metabolic Activity Variation | Differences in cellular metabolism can affect assays like the MTT assay. Ensure consistent culture conditions (media, serum, CO2 levels). Consider using a different viability assay, such as one based on ATP content (e.g., CellTiter-Glo). |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
Problem 2: Difficulty in detecting changes in c-Met phosphorylation by Western Blot.
| Possible Cause | Troubleshooting Step |
| Low Basal Phosphorylation | If the cell line does not have constitutively active c-Met, you may need to stimulate the cells with its ligand, Hepatocyte Growth Factor (HGF), to induce phosphorylation before inhibitor treatment.[11] |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of proteins.[12] |
| Suboptimal Antibody | Use a well-validated antibody specific for the phosphorylated form of c-Met at the key activation loop tyrosines (Tyr1234/1235).[13] |
| Blocking Buffer Interference | For phospho-protein detection, Bovine Serum Albumin (BSA) is generally recommended as the blocking agent instead of milk, as milk contains phosphoproteins that can increase background noise.[12] |
| Low Protein Abundance | Ensure you are loading a sufficient amount of protein lysate (e.g., 40 µg per well).[11] Consider immunoprecipitation to enrich for c-Met before Western blotting if the signal is very weak. |
Quantitative Data Summary
The following tables provide representative IC50 values for Crizotinib in sensitive and resistant cancer cell lines. IC50 is the concentration of a drug that gives half-maximal response.
Table 1: Crizotinib IC50 Values in ALK-Rearranged NSCLC Cell Lines
| Cell Line | Genotype | Crizotinib IC50 (nM) | Reference |
| H3122 | EML4-ALK (sensitive) | ~150 | [14] |
| H3122 CR | EML4-ALK L1196M (resistant) | >1000 | [15] |
| Ba/F3 | EML4-ALK (sensitive) | ~100 | [7] |
| Ba/F3 | EML4-ALK L1196M (resistant) | >1000 | [7] |
| Ba/F3 | EML4-ALK G1202R (resistant) | >1000 | [7] |
Table 2: Crizotinib IC50 Values in ROS1-Rearranged and Other Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | Crizotinib IC50 (nM) | Reference |
| Ba/F3 | Pro-B | CD74-ROS1 (sensitive) | 0.7 | [16] |
| Ba/F3 | Pro-B | CD74-ROS1 G2032R (resistant) | >1000 | [16] |
| NCI-H929 | Multiple Myeloma | - | 530 | [17] |
| JJN3 | Multiple Myeloma | - | 3010 | [17] |
| CCRF-CEM | Leukemia | - | 430 | [17] |
| CEM/ADR5000 | Leukemia | Multidrug-resistant | 29150 | [17] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.[18][19][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the c-Met inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently and incubate overnight at 37°C. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-c-Met
This protocol is for detecting the phosphorylation status of c-Met.[11][12][22]
-
Cell Lysis: Culture cells to 80-90% confluency. Treat with the c-Met inhibitor at various concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an 8% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Met (Tyr1234/1235) diluted in 5% BSA/TBST overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Fluorescence In Situ Hybridization (FISH) for MET Amplification
This protocol provides a general workflow for detecting MET gene amplification.[10][23][24][25]
-
Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Pre-treatment: Deparaffinize the slides and perform heat-induced epitope retrieval.
-
Probe Hybridization: Apply a dual-color probe set containing a probe for the MET gene locus (7q31) and a control probe for the centromere of chromosome 7 (CEP7).
-
Washing: Perform post-hybridization washes to remove unbound probes.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the signals using a fluorescence microscope. Count the number of MET (red) and CEP7 (green) signals in at least 60 tumor cell nuclei.
-
Interpretation: Calculate the MET/CEP7 ratio. A ratio of ≥2.0 is typically considered indicative of MET amplification.
Visualizations
Caption: The c-Met signaling pathway and the point of inhibition by Crizotinib.
Caption: Major on-target and off-target mechanisms of resistance.
Caption: A typical experimental workflow for studying drug resistance.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Crizotinib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to crizotinib in patients with ALK gene rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-MET [stage.abbviescience.com]
- 10. MET Amplification by FISH | MLabs [mlabs.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. FISH MET Amplification | Quest Diagnostics [questdiagnostics.com]
- 24. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
Adjusting SU-11752 experimental protocols for different cell types
Welcome to the technical support center for the DNA-dependent protein kinase (DNA-PK) inhibitor, SU-11752. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols for different cell types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the DNA-PKcs enzyme, preventing the phosphorylation of its downstream targets.[1] This inhibition ultimately blocks the non-homologous end joining (NHEJ) pathway, a major pathway for the repair of DNA double-strand breaks (DSBs).[1][2][3]
Q2: How does inhibition of DNA-PK by this compound affect cells?
A2: By inhibiting DNA-PK and the NHEJ pathway, this compound prevents the repair of DNA double-strand breaks. This leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis. A significant application of this compound is as a radiosensitizer; by preventing the repair of radiation-induced DNA damage, it can enhance the killing of cancer cells by radiotherapy.[1]
Q3: What is the selectivity profile of this compound?
A3: this compound is a highly selective inhibitor for DNA-PK. For instance, it demonstrates over 500-fold selectivity for DNA-PK over the phosphatidylinositol 3-kinase (PI3K) p110γ.[1] This high selectivity minimizes off-target effects, making it a valuable tool for specifically studying the role of DNA-PK.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of this compound | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type being used. Different cell lines can have varying sensitivities to DNA-PK inhibitors. | Optimize concentration: Perform a dose-response curve to determine the optimal IC50 for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM). For example, studies with the DNA-PK inhibitor NU7441 used concentrations around 1 µM in colon cancer cell lines.[4] |
| Incorrect timing of treatment: The timing of this compound addition relative to the induction of DNA damage (e.g., irradiation) is critical. | Optimize timing: For radiosensitization experiments, pre-incubate cells with this compound for at least 1 hour before irradiation to ensure adequate uptake and target engagement. Continue the incubation for a period post-irradiation (e.g., 16-24 hours).[5] | |
| Poor compound solubility or stability: this compound may precipitate out of solution or degrade in the cell culture medium. | Ensure proper handling: Prepare fresh stock solutions in a suitable solvent like DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.1%) and does not affect cell viability. Visually inspect the media for any precipitation. | |
| High background signal in assays | Non-specific binding or off-target effects: Although selective, at very high concentrations, off-target effects can occur. | Use the lowest effective concentration: Once the optimal concentration is determined, use the lowest concentration that gives the desired biological effect to minimize off-target activity. |
| Issues with assay reagents or antibodies: For assays like Western blotting, the primary or secondary antibodies may have non-specific binding. | Optimize assay conditions: For Western blotting, ensure proper blocking (e.g., using BSA for phospho-antibodies), antibody dilutions, and washing steps.[6] | |
| Variability between experiments | Inconsistent cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. | Standardize cell culture practices: Use cells within a consistent passage number range. Seed cells at a consistent density for all experiments. Ensure all reagents, including media and serum, are from the same lot if possible.[7] |
| Inconsistent timing or handling: Minor variations in incubation times or handling procedures can introduce variability. | Maintain consistent protocols: Adhere strictly to the established experimental timeline and procedures for all replicates and experiments. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These should be optimized for your specific cell line and experimental conditions.
Determination of IC50 by Cell Viability Assay
This protocol is to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
Radiosensitization by Clonogenic Survival Assay
This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
6-well plates
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells will need to be optimized for each radiation dose to obtain a countable number of colonies (typically 200-1000 cells for lower doses and up to 10,000 for higher doses).
-
Compound Treatment: Allow cells to adhere for a few hours, then treat with a fixed, non-toxic concentration of this compound (previously determined) or vehicle control. Pre-incubate for at least 1 hour.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh medium (with or without this compound, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot it against the radiation dose on a log-linear scale.
Western Blot Analysis of DNA-PKcs Autophosphorylation
This protocol is to confirm the inhibition of DNA-PK activity by this compound by measuring the autophosphorylation of DNA-PKcs at Serine 2056.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound or vehicle for 1 hour.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating with a DNA damaging agent (e.g., 10 µM etoposide for 1 hour) or by irradiation.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[6]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (BSA is often recommended for phospho-antibodies) and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated DNA-PKcs signal to the total DNA-PKcs signal.
Quantitative Data Summary
The following table summarizes IC50 values for various DNA-PK inhibitors across different cell lines. While specific IC50 data for this compound is limited in publicly available literature, the data for other selective DNA-PK inhibitors like NU7441 and M3814 can provide a useful reference range for designing experiments.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| NU7441 | MCF-7 | Breast Cancer | 0.17 | [8] |
| MDA-MB-231 | Breast Cancer | 0.25 | [8] | |
| T47D | Breast Cancer | 0.23 | [8] | |
| SW620 | Colon Cancer | ~0.5-1.0 (Effective Conc.) | [5] | |
| LoVo | Colon Cancer | ~0.5-1.0 (Effective Conc.) | [5] | |
| M3814 | HCT-116 | Colon Cancer | ~0.01-0.1 | [9] |
| FaDu | Head and Neck Cancer | ~0.01-0.1 | [9] | |
| SW837 | Rectal Cancer | ~0.5-15 (Effective Conc. Range) | [10] |
Note: IC50 values can vary significantly based on the assay conditions and the specific endpoint measured.[11]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits DNA-PKcs, blocking NHEJ-mediated DNA repair.
Experimental Workflow for Radiosensitization Assay
Caption: Workflow for assessing radiosensitization using a clonogenic assay.
Logical Relationship for Troubleshooting Low Efficacy
Caption: Troubleshooting guide for low experimental efficacy of this compound.
References
- 1. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Take a Break to Repair: A Dip in the World of Double-Strand Break Repair Mechanisms Pointing the Gaze on Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double-strand break repair model - Wikipedia [en.wikipedia.org]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. selleckchem.com [selleckchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DNA-PK Inhibitors: SU-11752 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SU-11752 with other prominent DNA-dependent protein kinase (DNA-PK) inhibitors. The information is intended to assist researchers in selecting the appropriate tool compounds for their studies in DNA damage response, cancer biology, and drug discovery.
Introduction to DNA-PK and its Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] By inhibiting DNA-PK, cancer cells can be rendered more susceptible to DNA-damaging agents like ionizing radiation and certain chemotherapies. This has led to the development of numerous small molecule inhibitors targeting this kinase.
This compound is an early DNA-PK inhibitor that has been instrumental in validating this therapeutic strategy. It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of DNA-PK and sensitizing cells to radiation.[2][3] This guide will compare the biochemical potency, selectivity, and cellular activity of this compound with other notable DNA-PK inhibitors, including both early-generation and more recent, highly selective compounds.
Comparative Performance of DNA-PK Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against other well-characterized DNA-PK inhibitors.
Table 1: Potency of DNA-PK Inhibitors
| Compound | IC50 (DNA-PK) | Year of First Report |
| This compound | 0.13 µM | 2004 [2][3] |
| Wortmannin | 0.016 µM | 1995 |
| NU7026 | 0.23 µM | 2002 |
| NU7441 (KU-57788) | 0.014 µM | 2006[4] |
| M3814 (Nedisertib) | <0.003 µM | 2017 |
| AZD7648 | 0.0006 µM | 2019 |
Table 2: Kinase Selectivity Profile of DNA-PK Inhibitors
| Compound | IC50 (DNA-PK) | IC50 (PI3K p110α) | IC50 (PI3K p110γ) | IC50 (ATM) | IC50 (mTOR) |
| This compound | 0.13 µM [2] | N/A | 1.1 µM [2] | Inactive [3] | N/A |
| Wortmannin | 0.016 µM | 0.001-0.005 µM | N/A | 0.15 µM | 0.2 µM |
| NU7026 | 0.23 µM | >100 µM | N/A | >100 µM | N/A |
| NU7441 | 0.014 µM | 5 µM | N/A | 100 µM | 1.7 µM |
| M3814 | <0.003 µM | >10 µM | N/A | >10 µM | >10 µM |
| AZD7648 | 0.0006 µM | >10 µM | N/A | >10 µM | >10 µM |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the DNA-PK signaling pathway and a general experimental workflow.
Caption: DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway.
Caption: General Workflow for Preclinical Evaluation of DNA-PK Inhibitors.
Experimental Protocols
Below are generalized methodologies for the key experiments cited in the comparison of DNA-PK inhibitors.
DNA-PK Kinase Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified DNA-PK.
-
Principle: A radioactive (³²P-ATP) or non-radioactive (e.g., ADP-Glo™) kinase assay is used to quantify the phosphorylation of a specific substrate by the DNA-PK enzyme complex (DNA-PKcs and Ku70/80) in the presence of DNA.
-
Materials:
-
Purified human DNA-PK enzyme complex.
-
DNA-PK substrate (e.g., a specific peptide).
-
Calf Thymus DNA (as an activator).
-
ATP (radiolabeled or non-radiolabeled).
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or luciferase/luciferin for ADP-Glo™ assay).
-
-
Procedure:
-
The DNA-PK enzyme, DNA, and substrate are pre-incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Cellular DNA Double-Strand Break (DSB) Repair Assay (γH2AX Foci Formation)
This assay assesses the effect of a DNA-PK inhibitor on the repair of DNA DSBs within cells.
-
Principle: The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DNA DSBs. Immunofluorescence microscopy is used to visualize and quantify γH2AX foci, which represent sites of DNA damage. Inhibition of DNA-PK leads to a persistence of these foci over time.
-
Materials:
-
Cancer cell line of interest.
-
DNA-damaging agent (e.g., ionizing radiation or etoposide).
-
DNA-PK inhibitor (e.g., this compound).
-
Primary antibody against γH2AX.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Microscope with fluorescence capabilities.
-
-
Procedure:
-
Cells are seeded on coverslips or in microplates.
-
Cells are pre-treated with the DNA-PK inhibitor for a specified time.
-
DNA DSBs are induced by exposing the cells to a DNA-damaging agent.
-
At various time points post-damage, cells are fixed and permeabilized.
-
Cells are incubated with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
The number of γH2AX foci per cell nucleus is quantified using fluorescence microscopy and image analysis software. A delay in the resolution of foci in inhibitor-treated cells compared to control indicates inhibition of DSB repair.
-
Clonogenic Survival Assay for Radiosensitization
This assay determines the ability of a DNA-PK inhibitor to enhance the cell-killing effects of ionizing radiation.
-
Principle: The clonogenic assay measures the ability of a single cell to proliferate and form a colony. A reduction in the surviving fraction of cells treated with an inhibitor plus radiation, compared to radiation alone, indicates radiosensitization.
-
Materials:
-
Cancer cell line.
-
DNA-PK inhibitor.
-
Source of ionizing radiation (e.g., X-ray irradiator).
-
Cell culture medium and dishes.
-
Staining solution (e.g., crystal violet).
-
-
Procedure:
-
A known number of cells are seeded into culture dishes.
-
Cells are treated with the DNA-PK inhibitor for a defined period.
-
The cells are then irradiated with various doses of radiation.
-
After irradiation, the drug-containing medium is replaced with fresh medium.
-
The cells are incubated for a period sufficient for colony formation (typically 10-14 days).
-
Colonies are fixed, stained, and counted (a colony is typically defined as a cluster of at least 50 cells).
-
The surviving fraction at each radiation dose is calculated and plotted to generate survival curves. The enhancement ratio is then determined to quantify the radiosensitizing effect.
-
Conclusion
This compound is a valuable tool compound for studying the biological roles of DNA-PK. While it demonstrates good potency and selectivity over PI3K, newer inhibitors such as NU7441, M3814, and AZD7648 offer significantly improved potency and selectivity, making them more suitable for in-depth preclinical and potential clinical development. The choice of inhibitor will depend on the specific requirements of the research, including the desired potency, the need for high selectivity, and the experimental system being used. This guide provides the necessary data and methodological context to make an informed decision.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
SU-11752 vs. SU11652: A Comparative Analysis of Two Structurally Related Inhibitors with Divergent Targets and Activities
For researchers, scientists, and drug development professionals, a comprehensive understanding of the target specificity and mechanism of action of small molecule inhibitors is paramount. This guide provides a detailed comparison of SU-11752 and SU11652, two compounds that, despite their structural similarities, exhibit distinct target profiles and cellular activities.
This comparison guide outlines their primary targets, inhibitory activities, and the downstream signaling pathways they modulate. Experimental data is presented to support these distinctions, providing a clear framework for selecting the appropriate tool compound for research in oncology and cell biology.
Target and Activity Profile
The primary distinction between this compound and SU11652 lies in their target kinase families. SU11652 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, whereas this compound is a selective inhibitor of a key DNA damage response kinase.
| Feature | This compound | SU11652 |
| Primary Target | DNA-dependent protein kinase (DNA-PK)[1][2] | Multi-targeted Receptor Tyrosine Kinases (RTKs) and Acid Sphingomyelinase[1][3] |
| Key Kinases Inhibited | DNA-PK[1][2] | VEGFR2, PDGFR, FGFR, EGFR, Kit[3] |
| IC50 Value | ~0.13 µM for DNA-PK[1][2] | Broad range: 3 nM to 20 µM across various RTKs[3] |
| Other significant targets | PI3K (IC50 = 1.1 µM)[2] | Acid Sphingomyelinase[1][4] |
| Primary Cellular Function | Inhibition of DNA double-strand break repair, radiosensitization[2] | Anti-angiogenesis, induction of lysosomal cell death[1][4] |
Signaling Pathways and Mechanisms of Action
The divergent target profiles of this compound and SU11652 translate into distinct mechanisms of action and impact on cellular signaling pathways.
This compound: Inhibition of the DNA Damage Response
This compound primarily targets the DNA-dependent protein kinase (DNA-PK), a crucial component of the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of these cytotoxic lesions, leading to an accumulation of genomic instability and potentiation of the effects of DNA-damaging agents like ionizing radiation.
SU11652: Dual Action on RTK Signaling and Lysosomal Stability
SU11652 exerts its anti-cancer effects through a dual mechanism. Firstly, as a multi-targeted RTK inhibitor, it blocks pro-survival and pro-angiogenic signaling pathways mediated by receptors such as VEGFR and PDGFR. Secondly, and notably, SU11652 inhibits acid sphingomyelinase, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol, ultimately triggering a unique form of lysosomal cell death. This lysosome-targeting activity is reported to be stronger than that of its close structural analog, sunitinib.[1]
Experimental Methodologies
The distinct mechanisms of this compound and SU11652 necessitate different experimental approaches to evaluate their activity.
Key Experiments for this compound
-
In Vitro Kinase Assay:
-
Objective: To determine the IC50 of this compound against purified DNA-PK.
-
Protocol Outline: A typical assay would involve incubating recombinant DNA-PK with a specific substrate and ATP. The inhibitory effect of varying concentrations of this compound on substrate phosphorylation would be measured, often using radiometric or fluorescence-based methods.
-
-
Cell-Based DNA Repair Assay (e.g., γH2AX Staining):
-
Objective: To assess the inhibition of DNA double-strand break repair in cells.
-
Protocol Outline: Cells are treated with a DNA damaging agent (e.g., ionizing radiation) in the presence or absence of this compound. At various time points post-treatment, cells are fixed and stained with an antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. The persistence of γH2AX foci in this compound-treated cells indicates inhibition of DNA repair.
-
-
Radiosensitization Assay (e.g., Clonogenic Survival Assay):
-
Objective: To determine if this compound enhances the cell-killing effects of ionizing radiation.
-
Protocol Outline: Cells are treated with this compound for a defined period before being exposed to varying doses of ionizing radiation. The cells are then plated at low density and allowed to form colonies. The number of surviving colonies is counted to determine the surviving fraction, and dose-enhancement ratios are calculated.
-
Key Experiments for SU11652
-
Multi-Kinase Panel Screening:
-
Objective: To profile the inhibitory activity of SU11652 against a broad range of receptor tyrosine kinases.
-
Protocol Outline: The compound is tested at a fixed concentration (or a range of concentrations) against a large panel of purified kinases. The percentage of inhibition for each kinase is determined to create a selectivity profile.
-
-
Cell Viability and Cytotoxicity Assays (e.g., MTT and LDH assays):
-
Objective: To measure the effect of SU11652 on cancer cell proliferation and death.
-
Protocol Outline: Cancer cell lines are treated with increasing concentrations of SU11652 for a set duration (e.g., 48 hours). Cell viability is assessed using an MTT assay, which measures metabolic activity. In parallel, lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of plasma membrane damage and cytotoxicity.[4]
-
-
Lysosomal Integrity Assay (e.g., Acridine Orange or LysoTracker Staining with Cathepsin Release):
-
Objective: To assess the impact of SU11652 on lysosomal membrane permeabilization.
-
Protocol Outline: Cells are treated with SU11652 and then stained with lysosomotropic dyes like Acridine Orange or LysoTracker. Disruption of the lysosomal pH gradient and leakage of the dye into the cytosol can be visualized by fluorescence microscopy. Concurrently, immunofluorescence staining for cytosolic cathepsins can confirm the release of lysosomal proteases.[4]
-
Conclusion
References
Validating the Radiosensitizing Effect of SU-11752: A Comparative Analysis
For Immediate Release
A deep dive into the experimental data supporting SU-11752 as a potent and selective radiosensitizer, with a comparative look at alternative DNA damage response inhibitors.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's radiosensitizing effects against other well-known inhibitors of the DNA damage response (DDR), namely the less selective PI3K/DNA-PK inhibitor Wortmannin and the PARP inhibitor Olaparib. Through a detailed examination of key experimental data and methodologies, this document aims to objectively validate the therapeutic potential of this compound in combination with radiation therapy.
Executive Summary
Ionizing radiation, a cornerstone of cancer therapy, induces DNA double-strand breaks (DSBs) in cancer cells, leading to their demise. However, cancer cells can develop resistance by upregulating their DNA repair machinery. Radiosensitizers are compounds that enhance the efficacy of radiation therapy, often by targeting these repair pathways. This compound has emerged as a promising radiosensitizer due to its high selectivity in inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DSB repair.[1] This guide presents a comparative analysis of this compound with Wortmannin and Olaparib, focusing on their performance in preclinical assays that are critical for evaluating radiosensitizing potential.
Mechanism of Action: Targeting DNA Double-Strand Break Repair
The primary mechanism by which this compound and Wortmannin exert their radiosensitizing effects is through the inhibition of DNA-PK. This kinase is a critical component of the NHEJ pathway, which is the predominant mechanism for repairing DSBs throughout the cell cycle. By inhibiting DNA-PK, these compounds prevent the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage and ultimately, cell death. This compound is noted for its high selectivity for DNA-PK over other kinases like PI3K and ATM, which is a significant advantage over the broader-spectrum inhibitor Wortmannin, potentially leading to a better toxicity profile.[1]
Olaparib, on the other hand, targets a different, albeit related, DNA repair pathway. It inhibits Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand breaks (SSBs). Unrepaired SSBs can be converted into DSBs during DNA replication. In cells with deficiencies in homologous recombination (HR), another major DSB repair pathway, the inhibition of PARP-mediated SSB repair leads to a synthetic lethal interaction when combined with radiation-induced DNA damage.
Comparative Performance Analysis
The following tables summarize the quantitative data from key preclinical experiments to evaluate the radiosensitizing effects of this compound, Wortmannin, and Olaparib. Data has been compiled from various studies and normalized where possible for comparison. Direct comparative studies for this compound are limited; therefore, data from representative studies are presented.
Table 1: Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound. The surviving fraction represents the proportion of cells that retain their ability to produce colonies after treatment. A lower surviving fraction at a given radiation dose in the presence of a compound indicates a radiosensitizing effect.
| Treatment | Cell Line | Drug Concentration | Radiation Dose (Gy) | Surviving Fraction | Sensitizer Enhancement Ratio (SER) | Reference |
| This compound | V3 (DNA-PK deficient CHO) | 10 µM | 2 | ~0.1 | Not explicitly stated, but described as a "five-fold sensitization" | [1] |
| Wortmannin | CHO-DRA10 | 10 µM | 2.5 | ~0.1 | ~2.0 (at 10% survival) | [2] |
| Olaparib | MDA-MB-231 | 1 µM | 2 | ~0.4 | Not explicitly stated | [3] |
| Olaparib | T47D | 1 µM | 2 | ~0.6 | Not explicitly stated | [3] |
| Olaparib | FKO1 (prostate cancer) | 1 µM | 6 | ~0.2 | 1.28 (at 10% survival) | [4] |
Note: The data presented are from different studies and cell lines, which may account for variations in surviving fractions and SERs. The "five-fold sensitization" of this compound suggests a significant SER.
Table 2: γ-H2AX Foci Formation Assay
The formation of γ-H2AX foci at the sites of DSBs is a sensitive indicator of DNA damage. An effective radiosensitizer is expected to lead to a higher number of persistent γ-H2AX foci after irradiation, indicating inhibition of DNA repair.
| Treatment | Cell Line | Drug Concentration | Time Post-IR (2 Gy) | Mean γ-H2AX Foci per Cell (Drug + IR) | Mean γ-H2AX Foci per Cell (IR alone) | Reference |
| DNA-PKi (general) | H460 | 1 µM (KU57788) | 24h | ~35 | ~10 | [5] |
| Wortmannin | SCID (DNA-PK deficient) | 20 µM | 4h | Increased DSBs observed by PFGE | Not directly quantified as foci | [6] |
| Olaparib | BRCA1 heterozygous lymphoblastoid | 5 µM | 24h | ~5 | ~3 | [7] |
| Olaparib | DU145 (prostate cancer) | 1 µM | 24h | ~15 | ~5 | [8] |
Table 3: Cell Cycle Analysis
Radiosensitizers can affect the distribution of cells in different phases of the cell cycle. An accumulation of cells in the G2/M phase, the most radiosensitive phase, can contribute to the overall radiosensitizing effect.
| Treatment | Cell Line | Drug Concentration | Time Post-IR (4 Gy) | % Cells in G2/M (Drug + IR) | % Cells in G2/M (IR alone) | Reference |
| This compound | Not specified | Not specified | Not specified | Cell cycle progression was reportedly normal at concentrations that inhibited DNA repair | Not applicable | [1] |
| Wortmannin | SW480 | 10 µM | 50h | >75% | Reversible G2/M delay, returned to baseline | [9] |
| Olaparib | MDA-MB-231 | 10 µM | 24h | ~60% | ~40% | [10] |
| Olaparib | A549 | 0.02 µM | 24h | Slight increase in sub-G1 (apoptosis) | Slight increase in sub-G1 | [11] |
Note: this compound's minimal impact on the cell cycle at effective concentrations highlights its specificity for the DNA repair pathway, which is a key differentiating factor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Clonogenic Survival Assay
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density determined by the expected toxicity of the treatment to yield approximately 50-100 colonies per well.
-
Drug Treatment: After allowing cells to adhere overnight, treat with the desired concentration of the radiosensitizer (e.g., this compound, Wortmannin, Olaparib) for a specified pre-incubation period (typically 1-2 hours).
-
Irradiation: Irradiate the plates with a range of doses using a calibrated radiation source.
-
Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate the cells for 7-14 days until visible colonies are formed.
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution of methanol and acetic acid. Stain the colonies with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group. Plot the surviving fraction as a function of the radiation dose on a logarithmic scale.
γ-H2AX Foci Formation Assay
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment and Irradiation: Treat cells with the radiosensitizer and irradiate as described for the clonogenic assay.
-
Time Course: Fix cells at various time points after irradiation (e.g., 30 minutes, 2, 6, 24 hours) to assess the kinetics of foci formation and resolution.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γ-H2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of γ-H2AX foci per nucleus.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Treatment: Treat and irradiate cells in culture dishes as previously described.
-
Cell Harvest: At desired time points post-irradiation, harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to degrade RNA and prevent its staining.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
References
- 1. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Radiosensitization of human tumor cells by the phosphatidylinositol3-kinase inhibitors wortmannin and LY294002 correlates with inhibition of DNA-dependent protein kinase and prolonged G2-M delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of SU-11752 with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor tyrosine kinase (RTK) inhibitor SU-11752. Due to the limited availability of comprehensive public data on the cross-reactivity profile of this compound, this guide utilizes data from its close structural analog, Sunitinib (SU11248), as a primary comparator. This comparison is further contextualized by including data for another multi-targeted kinase inhibitor, Sorafenib. The objective is to offer a valuable resource for researchers evaluating the selectivity and potential off-target effects of these inhibitors.
Introduction to this compound and Comparative Agents
This compound is a small molecule inhibitor targeting receptor tyrosine kinases. Its structural similarity to Sunitinib, a well-characterized inhibitor of VEGFRs, PDGFRs, and c-Kit, suggests a comparable kinase inhibition profile. Understanding the cross-reactivity of such inhibitors is crucial for predicting their therapeutic efficacy and potential side effects, as off-target inhibition can lead to unforeseen biological consequences.
This guide compares the inhibitory activity of Sunitinib (as a proxy for this compound) and Sorafenib against a panel of key receptor tyrosine kinases implicated in cancer and other diseases.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sunitinib and Sorafenib against a selection of receptor tyrosine kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 (Flt-1) | <1 | 13 |
| VEGFR2 (KDR/Flk-1) | 80 | 90 |
| VEGFR3 (Flt-4) | <1 | 20 |
| PDGFRα | 5 | 59 |
| PDGFRβ | 2 | 57 |
| c-Kit | <10 | 68 |
| FLT3 | 1 | 59 |
| RET | 3.5 | 1.5 |
Note: Data is compiled from various sources and assays, and direct comparison should be made with caution. The IC50 values represent in vitro biochemical assays.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways downstream of VEGFR, PDGFR, and c-Kit, which are primary targets of Sunitinib and Sorafenib. Inhibition of these receptors can disrupt these critical cellular processes.
Caption: VEGFR Signaling Pathway.
Caption: PDGFR Signaling Pathway.
Comparative analysis of SU-11752 in different tumor models
It is possible that "SU-11752" may be an internal compound designation that has not yet been disclosed in public forums or scientific publications. Alternatively, it could be a typographical error, and another compound was intended.
Information Available for the Structurally Similar c-Met Inhibitor SU11274
Extensive research is available for a related compound, SU11274 , which is also a small molecule inhibitor of the c-Met receptor tyrosine kinase. SU11274 has been evaluated in various cancer models and has demonstrated activity in suppressing tumor cell growth and proliferation.
Mechanism of Action of c-Met Inhibitors like SU11274
The c-Met receptor, upon binding with its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways that are crucial for cell proliferation, survival, and migration. In many cancers, the c-Met pathway is dysregulated, leading to uncontrolled tumor growth. c-Met inhibitors like SU11274 work by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby blocking its phosphorylation and subsequent activation of downstream signaling cascades.
Caption: Simplified c-Met signaling pathway and the inhibitory action of SU11274.
Summary of SU11274 Efficacy in Different Cancer Models
While a direct comparative analysis for this compound is not possible, the following table summarizes the effects of SU11274 in various cancer cell lines, which may serve as a reference point for the potential activity of a c-Met inhibitor.
| Cell Line | Cancer Type | IC50 Value | Observed Effects | Citation |
| LoVo | Colorectal Carcinoma | Not specified | Suppressed phosphorylation of c-Met, inhibited cell survival and proliferation, induced G1-phase arrest, and restrained xenograft tumor growth in nude mice. | [1] |
| H69 | Small Cell Lung Cancer | 3.4 µM | Inhibited HGF-induced cell growth. | [2] |
| H345 | Small Cell Lung Cancer | 6.5 µM | Inhibited HGF-induced cell growth. | [2] |
| Various NSCLC lines | Non-Small Cell Lung Cancer | 0.8 - 4.4 µM | Inhibited cell viability and abrogated HGF-induced phosphorylation of c-Met and downstream signaling. | [2] |
| Hepatocellular Carcinoma Cells | Hepatocellular Carcinoma | Not specified | Suppressed HCC cell growth by inhibiting the activation of c-Met. | [3] |
Experimental Workflow for Evaluating a c-Met Inhibitor
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a c-Met inhibitor like SU11274.
Caption: A typical experimental workflow for the preclinical evaluation of a c-Met inhibitor.
Experimental Protocols for Key Experiments with SU11274
Detailed methodologies for experiments conducted with SU11274 can be found in the cited literature. A general outline of these protocols is provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of SU11274 or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blotting for Phospho-c-Met
-
Cell Lysis: Cells treated with SU11274 and/or HGF are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met) or total c-Met.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives SU11274 (e.g., via oral gavage or intraperitoneal injection), while the control group receives a vehicle.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
Should information on "this compound" become publicly available, a similar comparative analysis could be conducted. Researchers interested in c-Met inhibition are encouraged to review the extensive literature on compounds like SU11274 to inform their studies.
References
A Head-to-Head Comparison of SU-11752 with Novel DNA-PK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the DNA-dependent protein kinase (DNA-PK) inhibitor SU-11752 with a selection of novel, next-generation DNA-PK inhibitors. The objective is to offer a clear, evidence-based resource for evaluating the performance and characteristics of these compounds in the context of cancer research and drug development.
Introduction to DNA-PK Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). In many cancers, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies. Consequently, the inhibition of DNA-PK has emerged as a promising strategy to sensitize cancer cells to these treatments. This compound was one of the earlier compounds identified as a DNA-PK inhibitor. This guide compares its performance metrics with those of more recently developed, highly potent, and selective inhibitors: AZD7648, M3814 (Nedisertib), NU7441, and VX-984.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and the selected novel DNA-PK inhibitors, focusing on their potency and selectivity.
Table 1: In Vitro Potency of DNA-PK Inhibitors
| Compound | DNA-PK IC50 (nM) |
| This compound | 130[1] |
| AZD7648 | 0.6[2][3][4] |
| M3814 (Nedisertib) | < 3[5][6] |
| NU7441 | 14[7][8] |
| VX-984 | 88 (cellular pDNA-PKcs)[9] |
Table 2: Kinase Selectivity Profile
| Compound | PI3K IC50 (nM) | mTOR IC50 (nM) | ATM IC50 (nM) | ATR IC50 (nM) | Notes |
| This compound | 1100 (p110γ)[1] | - | Not inhibited | - | Over 8-fold selectivity for DNA-PK over PI3Kγ. |
| AZD7648 | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | Highly selective against a panel of 396 other kinases[3][4]. |
| M3814 (Nedisertib) | >100-fold selective | - | - | - | High selectivity over PI3K family kinases[2]. |
| NU7441 | 5000[8] | 1700[8] | Inactive | Inactive | Over 350-fold selectivity for DNA-PK over PI3K. |
| VX-984 | Good selectivity | - | - | - | Good selectivity versus other PI3K family members[9]. |
Mechanism of Action and Signaling Pathways
All the compared inhibitors are ATP-competitive, targeting the kinase domain of the DNA-PK catalytic subunit (DNA-PKcs). By binding to the ATP pocket, they prevent the phosphorylation of downstream targets, thereby inhibiting the NHEJ repair pathway.
Caption: General signaling pathway of DNA-PK activation at a DNA double-strand break and its inhibition by ATP-competitive inhibitors.
The enhanced potency of the novel inhibitors is attributed to their optimized interactions within the ATP-binding pocket of DNA-PKcs, as revealed by structural studies. For instance, AZD7648 and M3814 have been shown to form specific interactions that contribute to their high affinity and selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DNA-PK Kinase Assay (for IC50 Determination)
This assay quantifies the kinase activity of DNA-PKcs and is used to determine the half-maximal inhibitory concentration (IC50) of the compounds. A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: Prepare a reaction mixture containing DNA-PK enzyme, a specific peptide substrate, DNA as an activator, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, AZD7648) or DMSO as a vehicle control to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent, which convert ADP to ATP and then to a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to DNA-PK activity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a typical in vitro DNA-PK kinase assay to determine inhibitor IC50 values.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with an inhibitor and/or ionizing radiation (IR).
-
Cell Seeding: Plate a known number of cancer cells into multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the DNA-PK inhibitor at various concentrations for a specified duration (e.g., 1 hour) before exposing them to a dose of IR (e.g., 2-10 Gy).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate them in fresh medium for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution like 6% glutaraldehyde and stain them with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. This data is used to evaluate the radiosensitizing effect of the inhibitor.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the inhibitor and/or IR as in the clonogenic assay.
-
Fixation and Permeabilization: At desired time points after treatment, fix the cells with 4% paraformaldehyde and permeabilize them with a detergent like 0.2% Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX). Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of γ-H2AX foci per nucleus using image analysis software. An increased number of persistent foci in inhibitor-treated cells indicates inhibition of DNA repair.
In Vivo Efficacy
The novel DNA-PK inhibitors have demonstrated significant in vivo activity in preclinical xenograft models, where they enhance the anti-tumor effects of radiotherapy and chemotherapy.
For example, oral administration of M3814 in combination with a fractionated radiation schedule in mouse xenograft models of human cancer resulted in complete tumor regression at non-toxic doses.[10][11] Similarly, NU7441 has been shown to increase the etoposide-induced tumor growth delay in a mouse xenograft model.[12]
General In Vivo Xenograft Study Protocol
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into different treatment groups: vehicle control, inhibitor alone, radiation alone, and inhibitor in combination with radiation.
-
Dosing and Irradiation: Administer the DNA-PK inhibitor (e.g., orally or intraperitoneally) at a specified dose and schedule. For combination groups, administer the inhibitor prior to each fraction of radiation.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth inhibition across the different groups.
Conclusion
While this compound was a valuable early tool in the exploration of DNA-PK inhibition, the novel inhibitors AZD7648, M3814 (Nedisertib), NU7441, and VX-984 represent a significant advancement in the field. These next-generation compounds exhibit substantially greater potency and selectivity for DNA-PK. Their improved pharmacological properties have translated into robust in vivo efficacy, with several of these inhibitors progressing into clinical trials. For researchers and drug developers, the choice of a DNA-PK inhibitor will depend on the specific experimental context, but the data presented in this guide clearly highlight the superior performance characteristics of the novel inhibitors compared to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Facebook [cancer.gov]
- 6. Clonogenic Assay [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. DNA-PK activity assay [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
Confirming the On-Target Effects of SU-11752: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
SU-11752 has been identified as a potent inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Its ability to sensitize cancer cells to radiation has made it a valuable tool in preclinical research. However, ensuring that the observed cellular effects of any small molecule inhibitor are due to its intended target is a critical step in drug development. This guide provides a framework for confirming the on-target effects of this compound using genetic approaches and compares its performance with other notable DNA-PK inhibitors.
Comparative Analysis of DNA-PK Inhibitors
This compound demonstrates significant potency and selectivity for DNA-PK. To provide context for its performance, the following table compares its key characteristics with those of more recently developed, selective DNA-PK inhibitors.
| Inhibitor | Primary Target | IC50 (DNA-PK) | Selectivity | Key Cellular Effects |
| This compound | DNA-PK | 0.13 µM[1][2] | >500-fold over PI3Kγ[1] | Radiosensitization, Inhibition of DNA double-strand break repair[1] |
| M3814 (Peposertib) | DNA-PK | ~1 nM | High | Radiosensitization, Chemosensitization |
| VX-984 (Nedosertib) | DNA-PK | Potent (nM range) | High | Radiosensitization in glioblastoma models[3][4] |
| AZD7648 | DNA-PK | 0.6 nM | High (>1000-fold over other kinases) | Radiosensitization, Synergizes with PARP inhibitors[5][6] |
Genetic Approaches for On-Target Validation
Genetic methods are the gold standard for validating that the effects of a small molecule inhibitor are mediated through its intended target. The principle is straightforward: if the inhibitor's effect is truly on-target, then genetically removing or reducing the target protein should phenocopy the inhibitor's effect, and the inhibitor should have no further effect in the absence of its target.
siRNA/shRNA-Mediated Knockdown of PRKDC
Temporarily reducing the expression of the catalytic subunit of DNA-PK (DNA-PKcs), encoded by the PRKDC gene, is a rapid and effective method to assess the on-target activity of this compound.
Experimental Protocol:
-
Cell Line Selection: Choose a cell line that expresses DNA-PKcs and exhibits a measurable phenotype upon treatment with this compound (e.g., sensitization to ionizing radiation).
-
siRNA/shRNA Design and Transfection:
-
Design or obtain validated siRNAs or shRNAs targeting different regions of the PRKDC mRNA. A non-targeting control siRNA/shRNA is essential.
-
Transfect the chosen cell line with the targeting and control siRNAs/shRNAs using a suitable lipid-based or viral delivery method.
-
-
Verification of Knockdown:
-
After 48-72 hours, harvest a subset of cells to confirm the reduction of DNA-PKcs protein levels by Western blotting.
-
Quantitative real-time PCR (qRT-PCR) can be used to verify the knockdown at the mRNA level.
-
-
Phenotypic Analysis:
-
Treat the DNA-PKcs-depleted cells and control cells with this compound and/or ionizing radiation.
-
Assess the relevant phenotype. For example, in a radiosensitization experiment, measure cell survival using a clonogenic assay.
-
-
Interpretation:
-
On-target effect: The knockdown of DNA-PKcs should mimic the effect of this compound (e.g., increased sensitivity to radiation). Furthermore, in DNA-PKcs-depleted cells, the addition of this compound should have a significantly diminished or no additional sensitizing effect.
-
Off-target effect: If this compound still produces a significant effect in the absence of its target, this suggests the involvement of off-target interactions.
-
siRNA/shRNA experimental workflow for validating this compound on-target effects.
CRISPR/Cas9-Mediated Knockout of PRKDC
For a more definitive and long-term assessment, CRISPR/Cas9 technology can be used to create cell lines with a complete knockout of the PRKDC gene.
Experimental Protocol:
-
gRNA Design and Delivery:
-
Design and validate guide RNAs (gRNAs) targeting an early exon of the PRKDC gene to induce frameshift mutations.
-
Deliver the Cas9 nuclease and the gRNA into the chosen cell line via plasmid transfection, lentiviral transduction, or ribonucleoprotein (RNP) electroporation.
-
-
Clonal Selection and Validation:
-
Isolate single-cell clones and expand them.
-
Screen the clones for the absence of DNA-PKcs protein expression by Western blot.
-
Sequence the targeted genomic locus to confirm the presence of out-of-frame insertions or deletions (indels).
-
-
Comparative Analysis:
-
Compare the phenotype of the PRKDC knockout cells with the parental (wild-type) cells in the presence and absence of this compound and/or other DNA-damaging agents.
-
-
Interpretation:
-
A true on-target inhibitor like this compound should show a significantly reduced or no effect in the PRKDC knockout cells compared to the wild-type cells. The knockout cells themselves are expected to be highly sensitive to DNA-damaging agents, phenocopying the effect of the inhibitor.
-
CRISPR/Cas9 experimental workflow for validating this compound on-target effects.
Signaling Pathway Context
This compound exerts its effects by inhibiting a critical step in the DNA double-strand break repair pathway. Understanding this context is crucial for designing and interpreting validation experiments.
References
- 1. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA-PK inhibitor AZD7648 is a more portent radiosensitizer than PARP inhibitor Olaparib in BRCA1/2 deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of SU-11752: A General Guide to Laboratory Chemical Waste Management
It is important to note that specific disposal procedures for SU-11752 could not be located in the available resources. Therefore, this document provides a general framework for the safe disposal of laboratory chemicals based on established best practices. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and protocols.
The proper disposal of chemical waste is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to strict protocols is not only a matter of safety but also a legal requirement, with individuals potentially facing criminal liability for regulatory violations.[1] This guide outlines essential procedures for the handling and disposal of chemical waste, exemplified by the hypothetical substance this compound.
I. Pre-Disposal Planning and Waste Minimization
Before beginning any experimental work that will generate hazardous waste, it is crucial to have a comprehensive disposal plan. Proactive measures can significantly reduce the volume and hazard of the waste produced.
-
Protocol Review: Scrutinize experimental protocols to ensure the efficient use of hazardous reagents and minimize excess purchases.
-
Microscale Chemistry: Whenever feasible, employ microscale techniques to reduce the quantities of hazardous materials used and generated.
-
Substitution: Consider substituting hazardous substances with less hazardous alternatives.
-
Neutralization and Stabilization: Utilize procedures that can neutralize or stabilize hazardous components of the waste stream.[1]
II. Waste Handling and Storage
Proper containment and labeling of chemical waste are critical to prevent accidental exposures and ensure compliant disposal.
Container Requirements:
-
Appropriate Material: Store chemical waste in containers made of compatible materials. For instance, do not store corrosive substances in metal containers.[1]
-
Secure Sealing: All waste containers must be securely sealed to prevent spills. Liquid waste should be stored in screw-top containers and should not be filled beyond 80% capacity.[1]
-
Cleanliness: The exterior surfaces of waste containers must be kept clean and free of contamination.[1]
Labeling:
-
"Hazardous Waste" Designation: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[1]
-
Hazard Identification: The chemical hazard classification of the waste (e.g., flammable, corrosive, oxidizer) must be clearly identified on the label.[1]
-
Content Information: Provide a complete and accurate list of the container's contents.
Segregation:
-
Segregate different types of waste, such as solids, liquids, and gases.[1]
III. Disposal Procedures
Never dispose of chemicals down the sink or in regular trash unless explicitly permitted by your institution's EH&S guidelines.[1] The following is a general workflow for the disposal of chemical waste:
Figure 1. A generalized workflow for the proper disposal of laboratory chemical waste.
IV. Accidental Release Measures
In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate hazards.
-
Containment: Stop the spill if it is safe to do so. Use inert absorbent materials to contain the spilled substance.
-
Ventilation: Ensure adequate ventilation in the affected area.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including gloves, safety glasses, and, if necessary, respiratory protection.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EH&S department.
V. First Aid
In case of exposure to hazardous chemicals, follow these immediate first-aid measures:
-
Inhalation: Move the exposed individual to fresh air. Seek medical advice if discomfort or irritation persists.[2]
-
Skin Contact: Wash the affected area with soap and water. Seek medical attention if irritation or other symptoms develop.[2]
-
Eye Contact: Immediately flush the eyes with water for 15-20 minutes, removing contact lenses if possible. Seek medical attention if irritation persists.[2]
-
Ingestion: Rinse the mouth with water. Seek immediate medical attention.
Disclaimer: This information is intended for educational purposes only and should not be considered a substitute for professional safety guidance. Always refer to the Safety Data Sheet (SDS) for the specific chemical and consult with your institution's Environmental Health and Safety department for detailed disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
